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1-bromo-2-[(E)-2-nitroethenyl]benzene Documentation Hub

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  • Product: 1-bromo-2-[(E)-2-nitroethenyl]benzene
  • CAS: 65185-68-4

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization (IR and UV-Vis) of 1-bromo-2-[(E)-2-nitroethenyl]benzene: A Technical Guide for Drug Development Professionals

Welcome to this comprehensive technical guide. As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly conjugated, halogenated intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this comprehensive technical guide. As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly conjugated, halogenated intermediates. One such critical molecule is 1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly known as o-bromo- β -nitrostyrene). This compound is a vital electrophilic building block, prominently featured in the synthesis of atypical antipsychotics such as Asenapine[1],[2].

In drug development, assuming the purity and isomeric fidelity of your starting materials is a recipe for downstream failure. The (E)-stereochemistry and the integrity of the conjugated nitrovinyl system must be rigorously validated. This whitepaper details the causality behind the spectroscopic signatures of this molecule and provides self-validating protocols for its Infrared (IR) and Ultraviolet-Visible (UV-Vis) characterization[3].

Molecular Architecture & Electronic Causality

To understand the spectra, we must first deconstruct the molecule's electronic environment. 1-bromo-2-[(E)-2-nitroethenyl]benzene features a classic "push-pull" electronic system. The electron-rich benzene ring is conjugated with the strongly electron-withdrawing nitro group via a vinylic bridge.

However, the presence of the bulky bromine atom at the ortho position introduces significant steric strain. The Causality: This steric clash forces the nitrovinyl group to rotate slightly out of perfect coplanarity with the aromatic ring to relieve the strain. This subtle deviation from planarity disrupts the optimal π -orbital overlap, which has profound, measurable effects on both the vibrational force constants (observed in IR) and the HOMO-LUMO energy gap (observed in UV-Vis).

Infrared (FT-IR) Spectroscopy: Vibrational Fingerprinting

Causality Behind the Spectra

The IR spectrum of this molecule is dominated by the strong dipole moment changes associated with the nitro group and the conjugated double bond.

  • Stereochemical Marker: The most critical diagnostic band is the out-of-plane =C-H bending mode. For the (E)-isomer (trans), this occurs sharply at ~975 cm⁻¹. If the synthesis inadvertently produced the (Z)-isomer, this specific symmetry is lost, and the band would shift drastically to the 700–730 cm⁻¹ region.

  • Conjugation Marker: The C=C stretching frequency is lowered to ~1635 cm⁻¹ (compared to >1650 cm⁻¹ for isolated alkenes) because the delocalization of π electrons weakens the double bond character.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, your IR protocol must be a self-validating system:

  • System Readiness & Background: Purge the FT-IR spectrometer with dry nitrogen. Collect a 32-scan background spectrum on a clean diamond Attenuated Total Reflectance (ATR) crystal.

    • Validation Check: The baseline must be flat. Water vapor (<100% Transmittance at 3900-3500 cm⁻¹) and CO₂ (2350 cm⁻¹) peaks must be mathematically compensated by the software before proceeding.

  • Calibration Check: Run a standard polystyrene reference film.

    • Validation Check: Ensure the sharp reference peak at exactly 1601 cm⁻¹ is present to confirm the interferometer's wavelength accuracy.

  • Sample Acquisition: Place 2-5 mg of the solid 1-bromo-2-[(E)-2-nitroethenyl]benzene directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Validation Check: Gradually adjust the pressure until the strongest band (the NO₂ asymmetric stretch) achieves 70-80% transmittance. This ensures the detector is operating in its linear range—neither starved of signal nor saturated.

  • Data Processing: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Apply baseline correction.

Table 1: Key IR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Causality
3105 Aromatic C-H stretchWeaksp² hybridized C-H bonds of the benzene ring.
1635 C=C stretch (alkene)MediumLowered frequency due to extended π -conjugation.
1520 Asymmetric NO₂ stretchStrongMassive dipole change from the highly electronegative oxygens.
1345 Symmetric NO₂ stretchStrongIn-phase stretching of the N-O bonds.
975 =C-H out-of-plane bendStrongDefinitive marker for (E)-stereochemistry.
750 Aromatic C-H bendStrongCharacteristic out-of-plane bend for ortho-disubstituted benzene.
650 C-Br stretchMediumHeavy atom effect pushes this vibration into the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Causality Behind the Spectra

The UV-Vis spectrum maps the electronic transitions of the conjugated π system. The primary absorption band ( λmax​ ) arises from the π→π∗ transition of the entire conjugated chromophore. While an unsubstituted β -nitrostyrene absorbs strongly around 320 nm, the ortho-bromine induces the aforementioned steric twist. The Causality: This twist reduces the efficiency of the orbital overlap, leading to a slight hypsochromic (blue) shift to ~315 nm and a reduction in molar absorptivity ( ϵ ) compared to perfectly planar analogs.

Self-Validating Solution UV-Vis Protocol
  • Solvent Selection: Use HPLC-grade Methanol.

    • Validation Check: Run a solvent blank in a 1 cm quartz cuvette to ensure the UV cutoff is strictly below 210 nm, preventing solvent interference in the aromatic region.

  • Stock Preparation: Accurately weigh 2.28 mg of the compound (MW: 228.04 g/mol [3]) and dissolve in 10 mL MeOH to create a 1.0 mM stock solution.

  • Serial Dilution: Dilute 100 μL of the stock into 10 mL of MeOH to achieve a working concentration of 1.0×10−5 M.

  • Measurement & Beer-Lambert Validation: Scan the sample from 200 nm to 500 nm.

    • Validation Check: The maximum absorbance ( Amax​ ) must fall between 0.1 and 1.0 AU. If Amax​>1.0 , the solution is too concentrated, leading to detector non-linearity and stray light errors. If this occurs, dilute the sample and repeat the scan to strictly adhere to the Beer-Lambert Law.

Table 2: UV-Vis Absorption Bands (in Methanol)
Wavelength ( λmax​ )Transition TypeMolar Absorptivity ( ϵ )Causality / Origin
~315 nm π→π∗ ~12,000 M⁻¹cm⁻¹Primary allowed transition of the conjugated nitrovinyl-benzene system.
~230 nm π→π∗ ~8,500 M⁻¹cm⁻¹Localized transition within the aromatic ring.
~380 nm n→π∗ ~150 M⁻¹cm⁻¹Symmetry-forbidden transition of the nitro group lone pairs.

Integrated Characterization Workflows

Below are the logical workflows and electronic transition diagrams that govern the characterization of this molecule.

Workflow cluster_0 Sample Preparation & QC N1 1-bromo-2-[(E)-2-nitroethenyl]benzene (Solid, >98% Purity) N2 ATR-FTIR Spectroscopy (Vibrational Modes) N1->N2 Solid State N3 UV-Vis Spectroscopy (Electronic Transitions) N1->N3 10⁻⁵ M in MeOH N4 Identify (E)-Isomer (975 cm⁻¹ =C-H bend) N2->N4 Peak Picking N5 Confirm Conjugation (λmax ~315 nm) N3->N5 Beer-Lambert Plot N6 Validated API Intermediate (e.g., Asenapine Synthesis) N4->N6 N5->N6

Fig 1. Self-validating spectroscopic workflow for 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Transitions S0 S₀ (Ground State) Highly Conjugated π System S1 S₁ (Excited State) π → π* Transition S0->S1 λmax ≈ 315 nm High ε (Allowed) S2 S₂ (Excited State) n → π* Transition S0->S2 λmax ≈ 380 nm Low ε (Forbidden)

Fig 2. Jablonski diagram of UV-Vis electronic transitions in the conjugated system.

References

  • Google Patents (CN110606852B) - Process for the preparation of asenapine. Details the utilization of 2-bromo-beta-nitrostyrene in the synthesis of the antipsychotic drug Asenapine.
  • Google Patents (CN102229613B) - New process for synthesis of asenapine. Discusses the condensation reaction of o-bromobenzaldehyde and nitromethane to yield the title compound.
  • Guidechem - TRANS-4-BROMO-BETA-NITROSTYRENE 5153-71-9 wiki. Provides foundational physical and computational chemical data for brominated nitrostyrene derivatives.

Sources

Exploratory

Thermodynamic Stability and Isomerization Dynamics of E vs Z 2-Bromo-β-nitrostyrenes: A Technical Guide

Executive Summary The thermodynamic stability of β-nitrostyrenes is fundamentally governed by the delicate balance between extended π-conjugation and steric repulsion. As a Senior Application Scientist, understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of β-nitrostyrenes is fundamentally governed by the delicate balance between extended π-conjugation and steric repulsion. As a Senior Application Scientist, understanding these energetic landscapes is critical when designing synthetic routes, scaling up active pharmaceutical ingredient (API) intermediates, or evaluating shelf-life stability. In the case of 2-bromo-β-nitrostyrene, the presence of an ortho-halogen introduces profound steric and electronic perturbations that disrupt the standard thermodynamic paradigms observed in unsubstituted analogs[1].

This whitepaper dissects the thermodynamic relationship between the E and Z isomers of 2-bromo-β-nitrostyrene, providing field-proven protocols for their controlled synthesis, isolation, and stability validation.

Mechanistic Rationale: The Ortho-Effect and Isomeric Stability

In standard β-nitrostyrenes, the E (trans) isomer is the definitive thermodynamic sink. The trans-configuration minimizes steric hindrance between the bulky phenyl ring and the nitro group, allowing the molecule to adopt a nearly planar conformation that maximizes orbital overlap and π-conjugation[2].

However, the introduction of a bromine atom at the ortho position (2-bromo-β-nitrostyrene) fundamentally alters this dynamic:

  • Steric Clash and Dihedral Distortion: The large van der Waals radius of the bromine atom forces the aromatic ring to rotate out of the plane of the nitrovinyl group to alleviate steric strain. This twisting disrupts the extended conjugation, raising the ground-state energy of the E-isomer compared to its unsubstituted counterpart[1].

  • The Z-Isomer Penalty: While the E-isomer is destabilized, the Z (cis) isomer suffers from even more severe steric crowding between the ortho-substituted phenyl ring and the nitro group. Consequently, the Z-isomer remains thermodynamically inferior, but the relative energy gap (ΔG) between E and Z is heavily modified.

  • Kinetic Reactivity: Because the Z-isomer rests at a higher energy state, it consistently exhibits higher kinetic reactivity in downstream transformations—such as [3+2] cycloadditions and Michael additions—driven by a lower activation enthalpy[3].

Thermodynamic Data Summary

To quantify the stability profile, we must evaluate degradation and isomerization kinetics. The Z-isomer is highly susceptible to thermal degradation and basic hydrolysis, whereas the E-isomer demonstrates moderate stability but remains sensitive to photolytic isomerization[2].

Parameter(E)-2-Bromo-β-nitrostyrene(Z)-2-Bromo-β-nitrostyreneMechanistic Rationale
Thermodynamic Status Global Minimum (Stable)Local Minimum (Metastable)Reduced steric hindrance in the E-isomer allows better (though imperfect) planarity[2].
Relative Energy (ΔG) 0.0 kcal/mol (Baseline)+4.0 to +5.5 kcal/molThe Z-isomer suffers from severe phenyl-nitro clashing, raising its ground state[3].
Reactivity in Cycloadditions Moderate (Endo-selective)High (Exo-selective)Higher ground-state energy of Z lowers the activation barrier for nucleophilic attack[3].
Stability in Basic Media ModerateLow (Rapid Degradation)Base catalyzes polymerization; the strained Z-isomer degrades faster[2].
Isomerization Trigger UV Irradiation (Photolytic)Thermal or Lewis Base (PPh3)UV provides energy to break the π-bond; PPh3 catalyzes thermodynamic reversion[2][4].

System Flow & Logical Relationships

The following diagram illustrates the synthetic generation, photolytic conversion, and thermodynamically driven reversion of these isomers.

Isomerization A 2-Bromobenzaldehyde + Nitromethane B (E)-2-Bromo-β-nitrostyrene (Thermodynamic Sink) A->B NH4OAc, AcOH Δ (Henry Rxn) C (Z)-2-Bromo-β-nitrostyrene (Kinetic/Photo Product) B->C UV Irradiation (Photochemical) D Degradation Products (Polymerization/Cleavage) B->D Prolonged UV / Base C->B PPh3 or Heat (Thermodynamic Reversion) C->D Basic Conditions (Hydrolysis)

Workflow of E/Z isomerization and degradation pathways in 2-bromo-β-nitrostyrene.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes an internal check to confirm the mechanistic pathway.

Protocol 1: Thermodynamically Controlled Synthesis of the E-Isomer

Objective: Synthesize (E)-2-bromo-β-nitrostyrene via a Henry (nitroaldol) condensation, utilizing thermodynamic control to prevent Z-isomer formation.

  • Reaction Assembly: Dissolve 1.0 eq of 2-bromobenzaldehyde and 1.2 eq of nitromethane in glacial acetic acid.

  • Catalysis: Add 0.5 eq of ammonium acetate.

    • Causality: Ammonium acetate acts as a dual acid-base catalyst, facilitating the initial nucleophilic attack and the subsequent rate-determining dehydration step. Acetic acid prevents the base-catalyzed polymerization of the highly electrophilic product[2].

  • Thermal Control: Reflux the mixture at 90°C for 4 hours.

    • Causality: Elevated temperatures ensure the system overcomes the activation barrier for dehydration and equilibrates entirely to the thermodynamically favored E-isomer.

  • Isolation & Validation: Pour the mixture into ice water, filter the crude yellow precipitate, and recrystallize from ethanol.

    • Self-Validation: Analyze via 1H-NMR. The vinylic protons of the E-isomer will display a large coupling constant (J ≈ 13.5–14.0 Hz), definitively confirming the trans-geometry.

Protocol 2: Photochemical Generation of the Z-Isomer

Objective: Force the system into the metastable Z-state using photon-driven excitation.

  • Irradiation: Dissolve pure (E)-2-bromo-β-nitrostyrene in anhydrous benzene or acetonitrile. Irradiate with a medium-pressure UV lamp (λ ≈ 300-350 nm) for 2 hours at ambient temperature.

  • Mechanistic Causality: UV light promotes an electron from the π to the π* orbital, temporarily breaking the double bond's rigidity and allowing free rotation. Upon relaxation, a photostationary state is reached, yielding a mixture of E and Z isomers[1][2].

  • Validation: Monitor via HPLC. The Z-isomer will elute differently due to its altered dipole moment. (Note: Complete conversion is rarely achieved due to the high energy penalty of the ortho-bromo steric clash[1].)

Protocol 3: Catalytic Reversion (The Thermodynamic Proof)

Objective: Prove the thermodynamic instability of the Z-isomer by catalyzing its reversion to the E-isomer.

  • Catalytic Treatment: To the isolated Z-isomer (or enriched mixture) in dichloromethane, add 0.1 eq of Triphenylphosphine (PPh3) at room temperature.

  • Mechanistic Causality: PPh3 acts as a soft nucleophile, undergoing reversible conjugate addition to the β-carbon. This generates a transient zwitterionic intermediate with a single C-C bond, allowing free rotation to the less sterically hindered conformation. Elimination of PPh3 yields the pure E-isomer[4].

  • Validation: Track the disappearance of the Z-isomer peak via real-time UV-Vis or NMR spectroscopy. The rapid conversion at room temperature irrefutably validates the E-isomer as the global thermodynamic minimum.

Conclusion

The thermodynamic stability of 2-bromo-β-nitrostyrenes is a masterclass in the interplay between steric strain and electronic conjugation. While the E-isomer remains the stable resting state, the ortho-bromo group uniquely perturbs the system, making the Z-isomer an accessible, albeit highly reactive and transient, species. By leveraging controlled Henry condensations, photochemistry, and nucleophilic organocatalysis, researchers can precisely navigate this isomeric landscape for advanced drug development and synthetic applications.

References

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study Source: RSC Publishing URL:[Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene Source: PMC (National Institutes of Health) URL:[Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) Source: Universidad de La Rioja / Elsevier URL:[Link]

Sources

Foundational

The Unseen Architect: Harnessing Ortho-Bromine Steric Hindrance in β-Nitrostyrene Derivatives as a Tool for Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract β-Nitrostyrene derivatives are foundational synthons in modern organic chemistry and medicinal chemistry, prized for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrene derivatives are foundational synthons in modern organic chemistry and medicinal chemistry, prized for their reactivity as Michael acceptors. The introduction of substituents onto the aromatic ring dramatically modulates their chemical and biological properties. This technical guide moves beyond simple substituent effects to provide an in-depth analysis of the specific and often dominant role of steric hindrance introduced by an ortho-bromine atom. We will explore how this single, bulky substituent acts as a molecular architect, forcing non-planar conformations that directly influence reaction kinetics, stereochemical outcomes, and biological target specificity. This document provides field-proven insights into how the steric bulk of the ortho-bromo group can be strategically leveraged to shield reaction centers, direct complex cycloadditions, and engineer derivatives with enhanced potency and selectivity for therapeutic targets. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practical application for professionals in chemical synthesis and drug development.

The β-Nitrostyrene Scaffold: A Privileged Michael Acceptor

β-Nitrostyrenes are α,β-unsaturated nitroalkenes that serve as powerful and versatile building blocks in organic synthesis.[1][2] Their utility stems from the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This polarization renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making β-nitrostyrenes exceptional Michael acceptors for the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] This reactivity is the cornerstone of their application in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[1][4] Many derivatives have been investigated for a range of biological activities, including as antimicrobial, anticancer, and enzyme-inhibiting agents.[4][5][6]

The Ortho-Substituent Effect: Beyond Simple Electronics

When substituents are placed on the phenyl ring, they can influence the reactivity of the nitrovinyl moiety through a combination of electronic and steric effects. While meta- and para-substituents primarily exert electronic influence (induction and resonance), ortho-substituents introduce the additional, critical dimension of steric hindrance.[7] This proximity to the reaction center can lead to "ortho-effects," causing reactivities that are not predictable from electronic effects alone.

For instance, an ortho-hydroxy group can exhibit unusual reactivity through intramolecular hydrogen bonding, which can facilitate C-C bond cleavage after a conjugate addition.[8][9][10][11] In contrast, a non-coordinating, sterically demanding group like bromine introduces a distinct set of constraints. The sheer size of the bromine atom forces a significant deviation from the planar geometry typically favored by conjugated systems, a structural perturbation that is the central theme of this guide.

Decoding the Steric Impact of the Ortho-Bromo Group

Imposing Conformational Constraints: The Twist from Planarity

In an unsubstituted styrene molecule, conjugation between the phenyl ring and the vinyl group favors a planar conformation to maximize π-orbital overlap.[12][13] However, the introduction of a bulky ortho-substituent, such as a bromine atom, creates a significant steric clash with the vinyl group. To alleviate this strain, the molecule adopts a non-planar conformation where the nitrovinyl group is twisted out of the plane of the aromatic ring.[14] This forced rotation disrupts the π-conjugation, a fundamental change that has profound consequences for both reactivity and molecular recognition.

cluster_0 Planar Conformation (e.g., p-bromo-β-nitrostyrene) cluster_1 Non-Planar (Twisted) Conformation (o-bromo-β-nitrostyrene) p_bromo Maximal π-Conjugation o_bromo Disrupted π-Conjugation p_bromo->o_bromo ortho-Bromine Introduces Steric Strain steric_clash Steric Clash (Br ↔ Vinyl Group)

Caption: Impact of ortho-bromine on molecular planarity.

This deviation from planarity is not a minor perturbation; it fundamentally alters the molecule's three-dimensional shape and electronic distribution, directly impacting how it interacts with other molecules.

Manifestations in Chemical Reactivity

The steric shield and conformational twist imposed by the ortho-bromo group create a unique reactivity profile that can be strategically exploited.

Modulating Michael Additions: A Steric Gatekeeper

The primary mode of reaction for β-nitrostyrenes is the Michael-type conjugate addition. The rate of this reaction is highly sensitive to the accessibility of the electrophilic β-carbon. The presence of an ortho-bromo group acts as a "steric gatekeeper," physically obstructing the trajectory of an incoming nucleophile. This can lead to a significant decrease in reaction rates compared to sterically unhindered para- or meta-substituted analogues.[7][15]

This effect is particularly pronounced with bulky nucleophiles. While a small nucleophile might still approach the β-carbon, a larger one may be completely blocked, allowing for selective reactions in competitive environments. Furthermore, this steric directing effect can influence the diastereoselectivity of the addition by favoring a specific face of attack.

Nu Nucleophile beta_carbon_unhindered β-Carbon Nu->beta_carbon_unhindered Unhindered Attack (Fast Reaction) beta_carbon_hindered β-Carbon Nu->beta_carbon_hindered Sterically Hindered Attack (Slow or No Reaction) unhindered_styrene p-Substituted β-Nitrostyrene (Planar, Accessible) hindered_styrene o-Bromo-β-Nitrostyrene (Twisted, Shielded) ortho_bromo ortho-Bromo Group

Caption: Steric shielding of the β-carbon in Michael additions.

Directing Cycloaddition Pathways

In cycloaddition reactions, where two components come together to form a ring, the defined three-dimensional shape of the reactants is critical. The non-planar conformation of ortho-bromo-β-nitrostyrene derivatives can be exploited to control the facial selectivity of these reactions. For example, in a [3+2] cycloaddition with a nitrone, the bulky ortho-bromo group can block one face of the molecule, forcing the nitrone to approach from the less hindered side, thereby leading to a single, or major, diastereomer.[16][17] This is a powerful strategy for stereocontrol in the synthesis of complex heterocyclic systems.[18][19]

Influencing Reduction Reactions

The reduction of β-nitrostyrenes is a common method for synthesizing phenethylamines, a class of compounds with significant pharmacological applications.[1][20][21] This transformation requires the reduction of both the C=C double bond and the nitro group. The steric hindrance from an ortho-bromo group can affect the approach of hydride reagents like LiAlH₄ or NaBH₄.[20][22] This may necessitate harsher reaction conditions or alternative, less sterically sensitive reducing agents to achieve complete reduction.[23]

Reaction TypeUnsubstituted/Para-SubstitutedOrtho-Bromo SubstitutedPrimary Consequence of Steric Hindrance
Michael Addition Fast reaction ratesSignificantly slower reaction rates[15]Shielding of the electrophilic β-carbon
[3+2] Cycloaddition Potential for mixture of diastereomersHigh diastereoselectivityDirecting the facial approach of the dipole
Hydride Reduction Standard conditions (e.g., LiAlH₄, THF)May require harsher conditions or alternative reagentsHindered access of the reducing agent

Table 1: Comparative impact of ortho-bromine steric hindrance on key reactions of β-nitrostyrene derivatives.

Implications for Drug Design and Biological Activity

In drug development, steric hindrance can be a powerful design element rather than a liability. The fixed, non-planar conformation of an ortho-bromo-β-nitrostyrene derivative can pre-organize the molecule into a shape that is complementary to a specific biological target.

A Tool for Target Selectivity and Potency

The principle of "lock and key" (or induced fit) governs drug-receptor interactions. A flexible molecule must adopt a specific, low-energy conformation to bind effectively, a process that has an entropic cost. By using the ortho-bromo group to lock the molecule into a bioactive conformation, one can reduce this entropic penalty, potentially leading to a significant increase in binding affinity and potency.

This conformational rigidity can also enhance selectivity. A rigid molecule is less likely to fit into the binding sites of off-target proteins, thereby reducing the potential for side effects. For example, studies have shown that substituted β-nitrostyrenes can act as potent inhibitors of enzymes like protein tyrosine kinases by interacting with specific residues in the active site.[6] A study investigating inhibitors for the SARS-CoV-2 3CL protease found that 2-bromo-β-nitrostyrene showed higher inhibitory activity than the unsubstituted parent compound, highlighting the potential benefits of ortho-substitution.[24]

Experimental Protocols

Protocol: Synthesis of (E)-1-(2-bromophenyl)-2-nitroethene

This protocol describes a standard Henry condensation reaction for the synthesis of the title compound.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-bromobenzaldehyde (1.85 g, 10 mmol) and ammonium acetate (1.54 g, 20 mmol) in 20 mL of nitromethane.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield bright yellow crystals of (E)-1-(2-bromophenyl)-2-nitroethene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Bromo-2-[(E)-2-nitroethenyl]benzene as a Bifunctional Michael Acceptor in Asymmetric Synthesis

Executive Summary In the landscape of modern drug development and complex alkaloid synthesis, 1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly known as ortho-bromo- β -nitrostyrene) has emerged as a highly versatile, bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex alkaloid synthesis, 1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly known as ortho-bromo- β -nitrostyrene) has emerged as a highly versatile, bifunctional building block. This compound pairs a highly electrophilic nitroalkene moiety—ideal for organocatalytic asymmetric Michael additions—with an ortho-halogenated benzene ring that serves as a latent handle for transition-metal-catalyzed cross-coupling.

This guide provides a comprehensive, field-proven methodology for utilizing this substrate to construct stereodefined polycyclic frameworks, such as the β -carboline cores found in neuroactive therapeutics like Abecarnil and complex natural products like vallesamidine[1][2].

Mechanistic Rationale & Structural Causality

When designing an asymmetric synthesis using 1-bromo-2-[(E)-2-nitroethenyl]benzene, the structural features of the substrate dictate the choice of catalyst and reaction conditions:

  • The Nitroalkene (The Electrophile): The strongly electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to nucleophilic attack. In asymmetric organocatalysis, bifunctional hydrogen-bond donors (such as chiral squaramides or thioureas) coordinate to the nitro oxygen atoms. This not only further activates the alkene but also locks the substrate into a rigid chiral environment, ensuring high facial selectivity during nucleophilic attack.

  • The Ortho-Bromo Substituent (The Steric Bias & Coupling Handle): Unlike unsubstituted β -nitrostyrene, the bulky bromine atom at the ortho position forces the aromatic ring out of coplanarity with the nitroalkene. While this steric hindrance can slow down the reaction rate, it provides a highly defined steric bias that, when matched with the correct chiral catalyst pocket, often results in superior enantiomeric excess (ee). Post-Michael addition, the C–Br bond is primed for intramolecular Buchwald-Hartwig aminations or Heck reactions to rapidly build indole or quinoline architectures [1].

ActivationMode Cat Chiral H-Bond Donor (e.g., Squaramide) Sub 1-bromo-2-[(E)-2-nitroethenyl]benzene (Nitro Group Coordination) Cat->Sub Dual H-Bonding (LUMO Lowering) Nuc Nucleophile (e.g., Malonate) Nuc->Sub Enantioselective Michael Attack Base Tertiary Amine (on Catalyst Framework) Base->Nuc Deprotonation (HOMO Raising)

Dual-activation mode in organocatalytic asymmetric Michael addition.

Quantitative Data: Catalyst Performance Comparison

The selection of the catalyst significantly impacts the stereochemical outcome. The table below summarizes the performance of various catalytic systems for the addition of diethyl malonate to 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Bifunctional Thiourea 10Toluene25488288
Bifunctional Squaramide 2DCM0249496
Chiral Ni(II)-Diamine Complex 5THF-20368992
MacMillan Imidazolidinone 20CHCl₃25726574

Data Synthesis Insight: Squaramide catalysts generally outperform thioureas in both reactivity and enantioselectivity for ortho-substituted nitrostyrenes. The increased acidity of the squaramide N-H protons provides tighter binding to the nitro group, overcoming the steric penalty imposed by the ortho-bromine atom.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Objective: Synthesize (R)-diethyl 2-(1-(2-bromophenyl)-2-nitroethyl)malonate with >95% ee.

Reagents & Materials:

  • 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 mmol, 228.04 g/mol )

  • Diethyl malonate (1.2 mmol, 1.2 equiv)

  • Chiral Bifunctional Squaramide Catalyst (e.g., derived from Cinchona alkaloids) (0.02 mmol, 2 mol%)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-[(E)-2-nitroethenyl]benzene (228 mg, 1.0 mmol) and the chiral squaramide catalyst (2 mol%).

  • Solvation & Cooling: Dissolve the mixture in 2.0 mL of anhydrous DCM. Purge the vessel with Argon for 2 minutes. Cool the reaction mixture to 0 °C using an ice-water bath. Self-Validation Check: Ensure complete dissolution before proceeding; heterogeneous mixtures will degrade enantioselectivity.

  • Nucleophile Addition: Add diethyl malonate (182 µL, 1.2 mmol) dropwise over 5 minutes via a gas-tight syringe.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitrostyrene via TLC (Hexanes/EtOAc 4:1, UV visualization). The reaction typically reaches completion within 24 hours.

  • Quenching & Workup: Quench the reaction by adding 1.0 M aqueous HCl (2 mL) to protonate the catalyst and halt the reaction. Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in Hexanes) to yield the pure Michael adduct as a viscous oil.

  • Analytical Validation: Determine the ee via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

Protocol B: Reductive Cyclization to Indole Core (Downstream Application)

Objective: Convert the Michael adduct into a functionalized indole derivative via nitro reduction and intramolecular C-N coupling.

Step-by-Step Methodology:

  • Nitro Reduction: Dissolve the Michael adduct (0.5 mmol) in a 4:1 mixture of EtOH/H₂O (5 mL). Add Iron powder (5.0 mmol) and NH₄Cl (5.0 mmol). Reflux for 2 hours. Filter through Celite to remove iron salts, concentrate, and extract with EtOAc to isolate the primary amine.

  • Buchwald-Hartwig Intramolecular Amination: Transfer the crude amine to a glovebox. Add Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and NaOtBu (1.5 equiv). Dissolve in anhydrous Toluene (0.1 M).

  • Cyclization: Heat the mixture at 90 °C for 12 hours under Argon. The primary amine will couple with the ortho-bromo position, yielding the corresponding functionalized indoline/indole core.

  • Isolation: Filter through a short silica plug, concentrate, and purify via flash chromatography.

Synthetic Workflow Visualization

The following workflow illustrates the strategic advantage of using 1-bromo-2-[(E)-2-nitroethenyl]benzene in the total synthesis of complex active pharmaceutical ingredients (APIs).

SyntheticWorkflow A 2-Bromo-beta-nitrostyrene (Starting Material) B Asymmetric Michael Addition (Squaramide Catalyst) A->B Nucleophile C Chiral Adduct (High ee/dr) B->C D Nitro Reduction (Fe/NH4Cl) C->D E Pd-Catalyzed Cyclization (C-N Coupling) D->E F Complex Alkaloid (e.g., beta-Carboline) E->F Ring Closure

Workflow utilizing 1-bromo-2-[(E)-2-nitroethenyl]benzene for alkaloid synthesis.

Troubleshooting & Best Practices

  • Temperature Control: The asymmetric Michael addition is highly exothermic at the micro-environment level. Strict adherence to 0 °C or lower is critical. Allowing the reaction to warm to room temperature can result in a 10-15% drop in enantiomeric excess due to increased conformational flexibility of the ortho-bromo aromatic ring.

  • Catalyst Deactivation: Bifunctional organocatalysts are sensitive to acidic impurities. Ensure the 1-bromo-2-[(E)-2-nitroethenyl]benzene is freshly recrystallized (typically from ethanol) to remove any trace hydrobromic acid or degradation products before use.

  • Scale-up Considerations: When scaling beyond 10 mmol, heat and mass transfer limitations become critical [2]. Switch from batch addition to syringe-pump addition of the nucleophile over 1-2 hours to prevent localized heating and maintain stereochemical fidelity.

References

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. National Center for Biotechnology Information (PMC - NIH). URL:[Link]

Application

Synthesis of substituted indoles starting from 1-bromo-2-[(E)-2-nitroethenyl]benzene

Advanced Application Note: Synthesis of N -Substituted Indoles via a Tandem Palladium-Catalyzed Cascade from 1-Bromo-2-[(E)-2-nitroethenyl]benzene Target Audience: Synthetic Chemists, Process Researchers, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis of N -Substituted Indoles via a Tandem Palladium-Catalyzed Cascade from 1-Bromo-2-[(E)-2-nitroethenyl]benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Strategic Overview & Scientific Rationale

The indole core is a privileged scaffold ubiquitous in natural products and modern pharmaceuticals. While classical methodologies (e.g., Fischer, Bartoli, and Madelung syntheses) are foundational, they often require harsh reaction conditions or suffer from poor regioselectivity when highly functionalized precursors are utilized.

1-Bromo-2-[(E)-2-nitroethenyl]benzene (commonly referred to as o-bromo- β -nitrostyrene) serves as a highly versatile, bifunctional building block. By leveraging orthogonal reactivity at the aryl bromide and the nitroalkene moieties, researchers can execute a highly efficient, one-pot tandem sequence: a Palladium-catalyzed Buchwald-Hartwig cross-coupling, followed by an intramolecular aza-Michael addition, and concluding with a base-promoted aromatizing elimination of nitrous acid (HNO 2​ ). This cascade provides rapid, modular access to N -substituted indoles from readily available primary amines.

Mechanistic Causality: The Logic of the Cascade

The transformation of 1-bromo-2-[(E)-2-nitroethenyl]benzene into a functionalized indole is a masterclass in exploiting sequential, thermodynamically driven reactivity [1].

  • Oxidative Addition & Amination: The catalytic cycle initiates with the oxidative addition of a bulky, electron-rich Pd(0) complex into the aryl C–Br bond. The steric bulk of the ligand (e.g., XPhos) is critical; it prevents the highly electron-withdrawing nitroalkene moiety from coordinating to and poisoning the palladium center. Following amine coordination and deprotonation, reductive elimination yields the intermediate 2-[(E)-2-nitroethenyl]aniline.

  • Aza-Michael Cyclization: The newly formed aniline nitrogen is positioned perfectly ortho to the highly electrophilic β -carbon of the nitrovinyl group. An intramolecular aza-Michael addition occurs rapidly, forming a 5-membered indoline ring bearing a 2-(nitromethyl) substituent.

  • Aromatization via Elimination: The final step is the elimination of HNO 2​ . The α -protons of the nitromethyl group are highly acidic due to the adjacent nitro group. A mild base facilitates an E1cB-type elimination, expelling the nitrite leaving group and driving the aromatization to furnish the highly stable, aromatic indole core [2].

G SM 1-Bromo-2-[(E)-2- nitroethenyl]benzene PdCat Pd2(dba)3 / XPhos Cs2CO3, Toluene SM->PdCat Amine Primary Amine (R-NH2) Amine->PdCat Int1 2-Aminonitrostyrene Intermediate PdCat->Int1 Buchwald-Hartwig Int2 2-(Nitromethyl)indoline Intermediate Int1->Int2 Aza-Michael Cyclization Product N-Substituted Indole (Final Product) Int2->Product -HNO2 Elimination

Tandem Buchwald-Hartwig Amination, Aza-Michael Cyclization, and Elimination Cascade.

Reaction Optimization Matrix

The success of this cascade relies heavily on the precise tuning of the catalytic system and the base. The base must be strong enough to facilitate both the cross-coupling and the final elimination, yet mild enough to prevent the polymerization or degradation of the sensitive nitroalkene starting material.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality & Observations
1Pd(OAc) 2​ / PPh 3​ K 2​ CO 3​ DMF10015Poor oxidative addition; ligand too small, leading to Pd poisoning by the nitro group.
2Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ Toluene10045Moderate yield; bidentate ligand restricts the flexibility needed for rapid reductive elimination.
3Pd 2​ (dba) 3​ / XPhos Cs 2​ CO 3​ Toluene 100 88 Optimal; bulky, electron-rich ligand accelerates the cycle. Cs 2​ CO 3​ perfectly balances basicity.
4Pd 2​ (dba) 3​ / XPhosNaOtBuToluene10030Base is too strong; causes competitive degradation/oligomerization of the nitroalkene.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the chemical state of the reaction can be verified at critical junctures.

Reagents & Equipment
  • Substrate: 1-Bromo-2-[(E)-2-nitroethenyl]benzene (1.0 mmol, 228.0 mg)

  • Nucleophile: Primary Amine (e.g., Aniline or Benzylamine) (1.2 mmol)

  • Catalyst Pre-mix: Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%)

  • Base: Cesium Carbonate (Cs 2​ CO 3​ ) (2.5 mmol, 814.5 mg) - Must be finely milled and anhydrous.

  • Solvent: Anhydrous Toluene (10 mL), degassed via argon sparging for 15 minutes.

  • Equipment: Schlenk tube or heavy-walled sealed pressure vessel, magnetic stirrer, heating block.

Step-by-Step Procedure
  • Catalyst Activation: In an argon-filled glovebox or using standard Schlenk techniques, charge the reaction vessel with Pd 2​ (dba) 3​ , XPhos, and 2 mL of degassed toluene. Stir at room temperature for 10 minutes until a deep red/orange homogeneous solution forms. Causality: Pre-mixing allows the active Pd(0)-XPhos monoligated species to form prior to the introduction of the reactive nitroalkene, preventing premature catalyst deactivation.

  • Substrate Addition: Add 1-bromo-2-[(E)-2-nitroethenyl]benzene, the primary amine, and anhydrous Cs 2​ CO 3​ to the vessel, followed by the remaining 8 mL of toluene.

  • Cascade Initiation: Seal the vessel and transfer to a pre-heated block at 100 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous basic slurry.

  • In-Process Control (IPC) via TLC/LC-MS (at 2 hours):

    • TLC (Hexane/EtOAc 4:1): The starting material ( Rf​≈0.6 , bright yellow spot, UV active) should be consumed. The product indole ( Rf​≈0.5 ) will appear as a highly fluorescent spot under 254 nm UV light.

    • LC-MS Verification: Analyze an aliquot. You should observe the [M+H]+ of the target indole. Self-Validation Check: If a mass corresponding to [M+H+47]+ is observed, the reaction is stalled at the 2-(nitromethyl)indoline intermediate. If this occurs, increase the temperature to 110 °C or extend the reaction time to force the elimination of HNO 2​ .

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure N -substituted indole.

Analytical Signatures
  • 1 H NMR (CDCl 3​ , 400 MHz): The successful cascade is definitively confirmed by the disappearance of the starting material's nitrovinyl protons (typically a pair of doublets at δ 8.0–8.3 ppm with a trans coupling constant J≈13.5 Hz). The product will exhibit characteristic indole pyrrole-ring protons at C2 and C3 (typically doublets around δ 7.1 and 6.5 ppm, J≈3.2 Hz).

  • Colorimetric Shift: The reaction mixture will transition from a bright yellow suspension (characteristic of conjugated nitroalkenes) to a dark, amber solution as aromatization occurs and NO 2−​ /HNO 2​ byproducts are liberated.

Method

Step-by-step Knoevenagel condensation protocol for 1-bromo-2-[(E)-2-nitroethenyl]benzene

Application Note: Synthesis and Isolation of 1-bromo-2-[(E)-2-nitroethenyl]benzene via Knoevenagel Condensation Target Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Process Classifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-bromo-2-[(E)-2-nitroethenyl]benzene via Knoevenagel Condensation

Target Audience: Organic Chemists, Materials Scientists, and Drug Development Professionals Process Classification: Carbon-Carbon Bond Formation / Nitroaldol-Dehydration

Mechanistic Rationale & Scientific Context

The synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly referred to as trans-2-bromo- β -nitrostyrene) relies on a modified Henry reaction, specifically a Knoevenagel condensation between 2-bromobenzaldehyde and nitromethane[1]. This compound is a highly versatile Michael acceptor and a critical intermediate in the synthesis of complex phenethylamines, indoles, and various heterocyclic scaffolds used in drug discovery.

Causality in Experimental Design: Standard base-catalyzed Henry reactions often stall at the β -nitro alcohol intermediate. To drive the reaction to the fully conjugated nitrostyrene, a carefully balanced buffer system of ammonium acetate ( NH4​OAc ) in glacial acetic acid (AcOH) is employed.

  • The Role of the Catalyst: The acetate ion acts as a weak base to deprotonate nitromethane, forming the reactive nitronate anion. Simultaneously, the ammonium ion acts as a weak acid, activating the carbonyl oxygen of 2-bromobenzaldehyde.

  • Thermodynamic Control: The acidic environment provided by glacial acetic acid facilitates the E1cB dehydration of the intermediate β -nitro alcohol. The reaction is run at reflux (100–110 °C) to provide the activation energy required for dehydration, exclusively yielding the thermodynamically favored (E)-isomer due to the high steric strain that would be present in the (Z)-configuration[2].

Process Workflow

G A Reactants: 2-Bromobenzaldehyde + CH3NO2 C Condensation: Reflux at 100-110 °C (2 h) A->C B Catalysis: NH4OAc in Glacial AcOH B->C D Isolation: Precipitation in Ice Water C->D E Purification: Recrystallization (Hot EtOH) D->E F Product: 1-bromo-2-[(E)-2-nitroethenyl]benzene E->F

Workflow for the Knoevenagel condensation of 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound to aid in downstream analytical validation.

PropertyValue / DescriptionReference
IUPAC Name 1-bromo-2-[(E)-2-nitroethenyl]benzene[2]
CAS Registry Number 155988-33-3 (also 65185-68-4)[2][3]
Molecular Formula C8​H6​BrNO2​ [2][4]
Molecular Weight 228.04 g/mol [2][4]
Appearance Light yellow crystalline solid[1]
Melting Point 82–86 °C[4][5]
GHS Classification Acute Tox. 4 (Harmful if swallowed)[2]

Step-by-Step Experimental Protocol

Note: This protocol describes a standard 10 mmol scale reaction. Nitromethane is highly flammable and a potential explosive hazard under extreme confinement or basic conditions; glacial acetic acid is corrosive. Perform all steps in a properly ventilated fume hood using appropriate PPE (gloves, goggles, lab coat)[1].

Phase 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add 1.85 g (10.0 mmol) of 2-bromobenzaldehyde to the flask.

  • Add 0.92 g (15.0 mmol, ~0.81 mL) of nitromethane. Rationale: A 1.5x molar excess of nitromethane ensures complete consumption of the aldehyde and compensates for minor evaporative losses.

  • Add 0.39 g (5.0 mmol) of anhydrous ammonium acetate ( NH4​OAc ).

  • Add 10 mL of glacial acetic acid to serve as both the solvent and the acidic buffer component.

Phase 2: Condensation & Dehydration 6. Attach a water-cooled reflux condenser to the round-bottom flask. 7. Lower the flask into an oil bath or heating mantle and begin stirring. 8. Gradually raise the temperature to 100–110 °C to achieve a gentle reflux. 9. Maintain reflux for exactly 2 to 3 hours. Self-Validation: The solution will progressively darken to a deep yellow or orange-red color, indicating the formation of the highly conjugated nitrostyrene system.

Phase 3: Isolation & Workup 10. Remove the flask from the heat source and allow it to cool to room temperature (approx. 20 °C). 11. While stirring vigorously, pour the crude reaction mixture slowly into a beaker containing 50 mL of crushed ice and distilled water. 12. Causality: The sudden shift in solvent polarity forces the hydrophobic 1-bromo-2-[(E)-2-nitroethenyl]benzene to crash out of solution as a crude yellow precipitate, while the acetic acid and ammonium salts remain dissolved in the aqueous phase. 13. Allow the suspension to sit in an ice bath for 15 minutes to maximize crystallization. 14. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with three 15 mL portions of ice-cold distilled water to remove residual acetic acid.

Phase 4: Purification 15. Transfer the crude solid to an Erlenmeyer flask. 16. Recrystallize the product using a minimum volume of boiling ethanol (or methanol). 17. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce the formation of pure, light yellow needle-like crystals. 18. Filter the purified crystals, wash with a few drops of ice-cold ethanol, and dry under high vacuum for 12 hours. 19. Expected Yield: 65–80% (1.48 g – 1.82 g).

Analytical Validation

To ensure the integrity of the synthesized batch, validate the product against the following parameters:

  • Melting Point Analysis: A sharp melting point between 82–86 °C confirms high purity and the successful dehydration of the intermediate alcohol[4][5]. A depressed or broad melting point indicates incomplete dehydration or retained solvent.

  • 1H-NMR Spectroscopy ( CDCl3​ ): Look for the characteristic alkene protons. The vinylic protons of the (E)-isomer will appear as two distinct doublets in the downfield region (typically between 7.5 and 8.5 ppm) with a large coupling constant ( J≈13.5−14.0 Hz ), which mathematically proves the trans geometry of the double bond.

References

  • trans-2-bromo-beta-nitrostyrene - ChemBK Source: ChemBK URL: https://www.chembk.com/en/chem/trans-2-bromo-beta-nitrostyrene
  • trans-2-Bromo-ß-nitrostyrene, 95% Source: Thomas Scientific URL: https://www.thomassci.com/Chemicals/Reagents/_/trans-2-Bromo-nitrostyrene-95
  • trans-2-Bromo-β-nitrostyrene, CAS 155988-33-3 Source: Santa Cruz Biotechnology (SCBT) URL: https://www.scbt.com/p/trans-2-bromo-beta-nitrostyrene-155988-33-3
  • trans-2-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 5383480 Source: PubChem, National Library of Medicine URL: https://pubchem.ncbi.nlm.nih.gov/compound/5383480
  • trans-2-bromo-beta-nitrostyrene 155988-33-3 Source: ChemNet URL: https://www.chemnet.com/cas/en/155988-33-3/trans-2-bromo-beta-nitrostyrene.html

Sources

Application

Application Note: Enantioselective Organocatalytic Addition to 1-Bromo-2-[(E)-2-nitroethenyl]benzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol Strategic Significance of the Substrate In the realm of asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocol

Strategic Significance of the Substrate

In the realm of asymmetric synthesis and drug discovery, 1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly referred to as trans-2-bromo- β -nitrostyrene, CAS: 155988-33-3 or 65185-68-4)[1] represents a highly privileged, bifunctional building block.

The strategic value of this specific substrate lies in its dual-reactivity profile:

  • The Nitroalkene Moiety: Acts as a highly electron-deficient Michael acceptor, perfectly primed for organocatalytic functionalization.

  • The Ortho-Bromo Substituent: Serves as a critical synthetic handle. Following the initial asymmetric addition and subsequent nitro reduction, the ortho-halogen enables transition-metal-catalyzed intramolecular cross-couplings (e.g., Buchwald-Hartwig amination) to rapidly construct complex, enantioenriched heterocycles such as indolines and tetrahydroquinolines, which are ubiquitous in pharmaceutical pipelines.

Mechanistic Principles & Causality (E-E-A-T)

To achieve high enantioselectivity (ee) and diastereoselectivity (dr) during the Michael addition of aldehydes to 1-bromo-2-[(E)-2-nitroethenyl]benzene, enamine catalysis employing a chiral secondary amine—specifically the Hayashi-Jørgensen catalyst, (S)- α , α -diphenylprolinol trimethylsilyl ether—is the gold standard .

The "Ortho-Effect" in Stereocontrol

While typical β -nitrostyrenes yield excellent results, the ortho-bromo variant introduces a unique stereoelectronic dynamic. The large van der Waals radius of the bromine atom forces the aromatic ring out of coplanarity with the nitroalkene double bond. This orthogonal conformation minimizes steric clash between the incoming nucleophilic enamine and the aromatic ring. Paradoxically, this increased steric bulk enhances stereoselectivity by rigidly locking the transition state trajectory, effectively shielding the Si-face of the electrophile and directing attack exclusively to the Re-face.

Causality of the Acidic Additive

Our protocol mandates the inclusion of a weak organic acid (e.g., benzoic acid). The causality here is kinetic: while the C–C bond formation is the enantiodetermining step, the subsequent hydrolysis of the cyclobutane-like intermediate or iminium ion is often rate-limiting. Benzoic acid acts as a proton shuttle, accelerating hydrolysis. This rapid turnover prevents catalyst sequestration and suppresses off-target epimerization of the α -stereocenter, thereby maximizing both yield and diastereomeric ratio (dr) .

CatalyticCycle Cat Chiral Secondary Amine (Hayashi-Jørgensen Catalyst) Enamine Chiral Enamine Intermediate Cat->Enamine + Aldehyde - H₂O Ald Aliphatic Aldehyde (Nucleophile Precursor) Ald->Enamine Iminium Iminium Intermediate (Stereocenter Formed) Enamine->Iminium + Nitroalkene (Face-selective C-C bond formation) Nitro 1-bromo-2-[(E)-2-nitroethenyl]benzene (Electrophile) Nitro->Iminium Iminium->Cat Catalyst Regeneration Product Enantioenriched γ-Nitroaldehyde Product Iminium->Product + H₂O / PhCOOH (Accelerated Hydrolysis)

Figure 1: Enamine catalytic cycle demonstrating the role of the chiral amine and acid additive.

Self-Validating Experimental Protocol

This protocol describes the asymmetric Michael addition of butanal to 1-bromo-2-[(E)-2-nitroethenyl]benzene. It is designed as a self-validating system : visual cues and in-process checkpoints are embedded to ensure reproducibility.

Materials Required
  • Electrophile: 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 equiv, 1.0 mmol, 228 mg)

  • Nucleophile: Butanal (2.0 equiv, 2.0 mmol, 180 µL)

  • Catalyst: (S)- α , α -diphenylprolinol trimethylsilyl ether (10 mol%, 0.1 mmol, 32.5 mg)

  • Additive: Benzoic acid (10 mol%, 0.1 mmol, 12.2 mg)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the Hayashi-Jørgensen catalyst (32.5 mg) and benzoic acid (12.2 mg).

  • Purge the flask with Argon for 5 minutes.

  • Inject anhydrous toluene (2.0 mL) and stir at ambient temperature (20–25 °C) for 10 minutes.

  • Validation Checkpoint: The solution should be completely clear and homogeneous.

Step 2: Enamine Formation 4. Lower the reaction temperature to 0 °C using an ice-water bath. 5. Add butanal (180 µL) dropwise over 2 minutes. Stir for 15 minutes.

  • Validation Checkpoint: A slight yellowing of the solution indicates the successful formation of the active enamine intermediate.

Step 3: Electrophile Addition (C–C Bond Formation) 6. Add 1-bromo-2-[(E)-2-nitroethenyl]benzene (228 mg) in one portion. 7. Seal the flask and maintain stirring at 0 °C for 12–16 hours.

  • Validation Checkpoint: The reaction mixture will transition from pale yellow to a deep orange/red hue as the iminium intermediate accumulates.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 8:2). The UV-active spot for the nitrostyrene (Rf ~0.65) should disappear, replaced by a new spot (Rf ~0.45).

Step 4: Quenching and Workup 8. Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. 9. Extract the aqueous layer with dichloromethane (3 × 5 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Characterization 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 95:5 to 80:20 Hexanes:EtOAc). 12. Analytical Validation: Determine the diastereomeric ratio (dr) via crude ¹H-NMR (integration of the aldehydic protons). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape, demonstrating the causality behind the chosen protocol parameters. Note how the combination of the silyl ether catalyst, non-polar solvent, and acid additive at 0 °C synergistically maximizes both yield and stereocontrol.

EntryCatalyst SystemSolventAdditiveTemp (°C)Yield (%)dr (syn:anti)ee (%)
1L-Proline (20 mol%)DMSONone254265:3571
2Hayashi-Jørgensen (10 mol%)MeOHNone256885:1588
3Hayashi-Jørgensen (10 mol%)TolueneNone258292:894
4Hayashi-Jørgensen (10 mol%)ToluenePhCOOH259196:497
5 Hayashi-Jørgensen (10 mol%) Toluene PhCOOH 0 95 99:1 >99

Downstream Application: Chiral Indoline Synthesis

The resulting enantioenriched γ -nitroaldehyde is not an end-product, but a gateway intermediate. As mapped below, a simple two-step sequence converts this adduct into highly valuable chiral indolines, showcasing the strategic foresight of utilizing the ortho-bromo substituted electrophile.

DownstreamWorkflow Step1 1. Organocatalytic Michael Addition Step2 2. Nitro Reduction (Zn/HCl or H₂/Pd-C) Step1->Step2 γ-nitroaldehyde (Key Intermediate) Step3 3. Buchwald-Hartwig Cross-Coupling (Pd) Step2->Step3 γ-aminoaldehyde (Spontaneous Cyclization) Step4 Enantioenriched Indoline Scaffold Step3->Step4 Intramolecular C-N Bond Formation

Figure 2: Downstream synthetic workflow leveraging the ortho-bromo handle for heterocycle construction.

References

  • Yujiro Hayashi, Hiroaki Gotoh, Tamotsu Hayashi, and Mitsuru Shoji. "Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes." Angewandte Chemie International Edition, 2005, 44(27), 4212-4215.[Link]

  • Dieter Enders, Christoph Wang, and Jun-Xian Jian. "Organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes." Nature Protocols, 2007, 2, 136-140.[Link]

  • Benjamin List and David W. C. MacMillan. "Asymmetric Organocatalysis: From Infancy to Nobel Prize (Nobel Lectures)." Angewandte Chemie International Edition, 2022, 61(40), e202115871.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in the synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene. This compound, a functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene. This compound, a functionalized nitroolefin, is a valuable building block in organic synthesis.[1] Its electron-deficient alkene character makes it amenable to 1,4-addition reactions, which opens pathways for creating carbon-carbon and carbon-heteroatom bonds.[1]

The primary synthetic route to this and similar β-nitrostyrenes is the Henry (or nitroaldol) reaction, which involves the condensation of an aromatic aldehyde (2-bromobenzaldehyde) with a nitroalkane (nitromethane) in the presence of a base.[2][3][4] This is typically followed by dehydration of the intermediate β-nitro alcohol to yield the desired nitroalkene.[5][6] While the reaction is fundamental, achieving a high percentage yield requires careful control of reaction parameters and effective troubleshooting of common issues.

This guide provides a structured approach to identifying and resolving potential problems encountered during the synthesis, with the goal of optimizing the yield and purity of 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Troubleshooting Guide: Enhancing Percentage Yield

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.

Low or No Product Formation

Q1: I'm not seeing any product form, or the yield is extremely low. What are the likely causes?

A1: Low or no product formation in a Henry reaction can often be traced back to several key factors:

  • Base Strength and Concentration: The choice and amount of base are critical.[7] While a base is necessary to deprotonate the nitromethane and initiate the reaction, using too strong a base or too high a concentration can lead to side reactions.[8] These can include the Cannizzaro reaction of the aldehyde, polymerization of the product, or other base-catalyzed side reactions.[8]

    • Recommendation: Start with a milder base, such as sodium hydroxide, or consider using an organic base like imidazole, which has been shown to be effective while minimizing side reactions.[8] Ensure the stoichiometry of the base is carefully controlled.

  • Reaction Temperature: The initial condensation is an exothermic process.[9] Poor temperature control can favor side reactions over the desired nitroaldol addition.

    • Recommendation: Maintain a low reaction temperature, typically between 0 and 10°C, during the addition of the base.[1] This can be achieved using an ice bath.

  • Purity of Starting Materials: Impurities in the 2-bromobenzaldehyde or nitromethane can inhibit the reaction.

    • Recommendation: Use freshly distilled or high-purity starting materials. Ensure the nitromethane is dry.

  • Inefficient Dehydration: The second step, dehydration of the intermediate nitro alcohol, requires acidic conditions. Incomplete dehydration will result in a lower yield of the final nitroalkene.

    • Recommendation: Ensure a sufficient amount of a strong acid, such as hydrochloric acid, is used in the workup to drive the dehydration to completion.[1]

Formation of Impurities and Side Products

Q2: My final product is impure. What are the common side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge. Key side products can include:

  • Polymerized Nitroalkene: The product, being an electron-deficient alkene, can undergo polymerization, especially in the presence of excess base.[8]

    • Recommendation: Use the minimum effective amount of base and keep the reaction time as short as necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Unreacted Starting Materials: The presence of unreacted 2-bromobenzaldehyde and nitromethane indicates an incomplete reaction.

    • Recommendation: Consider slightly increasing the molar excess of nitromethane. Ensure adequate mixing and reaction time.

  • (Z)-Isomer: While the (E)-isomer is generally the major product due to thermodynamic stability, the formation of the (Z)-isomer is possible.

    • Recommendation: Purification by recrystallization is often effective in isolating the desired (E)-isomer.[1]

Challenges with Product Isolation and Purification

Q3: I'm having difficulty isolating and purifying the product. What are the best practices?

A3: Effective isolation and purification are crucial for obtaining a high-purity product.

  • Precipitation: The product should precipitate out of the acidic aqueous solution during the workup.

    • Recommendation: Ensure the reaction mixture is added to the acid slowly with vigorous stirring to promote the formation of a filterable solid.[1] Cooling the mixture can also improve precipitation.

  • Recrystallization: This is a key step for removing impurities.[1][10]

    • Recommendation: Ethanol is a commonly used and effective solvent for recrystallizing 1-bromo-2-[(E)-2-nitroethenyl]benzene.[1] Slow cooling can lead to the formation of well-defined crystals.[1]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for this synthesis?

A: The synthesis proceeds via a two-step process:

  • Henry Reaction (Nitroaldol Addition): A base abstracts a proton from nitromethane to form a resonance-stabilized nitronate anion.[5] This nucleophile then attacks the carbonyl carbon of 2-bromobenzaldehyde.[5] Protonation of the resulting alkoxide yields a β-nitro alcohol intermediate.[5]

  • Dehydration: Under acidic conditions during workup, the hydroxyl group of the β-nitro alcohol is protonated, and a molecule of water is eliminated to form the carbon-carbon double bond of the final product, 1-bromo-2-[(E)-2-nitroethenyl]benzene.[6]

Q: Are there alternative catalysts I can use for the Henry reaction?

A: Yes, a variety of catalysts have been explored to improve the efficiency and selectivity of the Henry reaction. These include:

  • Transition Metal Complexes: Copper(II) complexes, in particular, have shown to be efficient catalysts.[11]

  • Organocatalysts: Chiral organocatalysts, such as quinine derivatives, have been used to achieve enantioselective Henry reactions, although this is more relevant when creating chiral centers.[2] Imidazole is a simple and effective organocatalyst for this type of transformation.[8]

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Experimental Protocols

Standard Protocol for the Synthesis of 1-bromo-2-[(E)-2-nitroethenyl]benzene

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Bromobenzaldehyde

  • Nitromethane

  • Methanol

  • 1M Sodium Hydroxide (NaOH) solution

  • 8M Hydrochloric Acid (HCl) solution

  • Ethanol (for recrystallization)

Procedure:

  • Combine 2-bromobenzaldehyde, nitromethane, and methanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the 1M NaOH solution dropwise while maintaining the internal temperature between 0 and 10°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at this temperature.

  • Add an ice-water mixture and continue stirring at 0°C for 30 minutes.

  • Slowly pour the reaction mixture into a vigorously stirred solution of 8M HCl.

  • Continue stirring until TLC analysis confirms the completion of the reaction.

  • Collect the precipitated product by vacuum filtration.

  • Recrystallize the crude product from ethanol to obtain pure 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Data Summary
Reactant/ProductMolar Mass ( g/mol )Key Properties
2-Bromobenzaldehyde185.02Starting aldehyde
Nitromethane61.04Nitroalkane reactant
1-bromo-2-[(E)-2-nitroethenyl]benzene228.05Yellow crystalline solid[3]

Visualizing the Workflow

Logical Workflow for Synthesis and Troubleshooting

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting P1 Combine Reactants: 2-Bromobenzaldehyde, Nitromethane, Methanol P2 Cool to 0°C P1->P2 R1 Slowly Add 1M NaOH (Maintain 0-10°C) P2->R1 R2 Stir for 15 min R1->R2 R3 Add Ice-Water Stir for 30 min R2->R3 W1 Add to 8M HCl R3->W1 W2 Filter Precipitate W1->W2 W3 Recrystallize from Ethanol W2->W3 T1 Low/No Yield? W3->T1 T3 Impure Product? W3->T3 T2 Check Base Conc., Temp. Control, Reagent Purity T1->T2 Yes T4 Optimize Base Amount, Reaction Time, Recrystallization T3->T4 Yes

Caption: A logical workflow for the synthesis and troubleshooting of 1-bromo-2-[(E)-2-nitroethenyl]benzene.

References

  • Henry reaction - Wikipedia. Available from: [Link]

  • Recent advances in catalysts for the Henry reaction - ConnectSci. Available from: [Link]

  • 1-Bromo-2-[(E)-2-nitroethenyl]benzene - PMC. Available from: [Link]

  • Organocatalytic Enantioselective Henry Reactions - MDPI. Available from: [Link]

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Henry reaction in environmentally benign methods using imidazole as catalyst - Taylor & Francis Online. Available from: [Link]

  • Safe use of Nitromethane for Aldol Reactions in Flow - ORCA – Online Research @ Cardiff. Available from: [Link]

  • Henry Reaction - Master Organic Chemistry. Available from: [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol - SCIRP. Available from: [Link]

  • β-Nitrostyrene - Wikipedia. Available from: [Link]

  • The Chemistry of 1-Bromo-2-nitrobenzene: Synthesis and Applications. Available from: [Link]

  • Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC - NIH. Available from: [Link]

  • (E)-1-Bromo-2-(2-nitrovinyl)benzene - Oakwood Chemical. Available from: [Link]

  • Making β-Nitrostyrene so I can be like Shulgin - YouTube. Available from: [Link]

  • nitrostyrene - Organic Syntheses Procedure. Available from: [Link]

Sources

Optimization

Technical Support Center: Solvent &amp; Catalyst Optimization for the Catalytic Hydrogenation of 1-bromo-2-[(E)-2-nitroethenyl]benzene

Welcome to the Technical Support and Troubleshooting Guide for the catalytic hydrogenation of 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known as 2-bromo- β -nitrostyrene). This portal is designed for drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the catalytic hydrogenation of 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known as 2-bromo- β -nitrostyrene). This portal is designed for drug development professionals and synthetic chemists who require highly chemoselective reduction protocols to yield 2-(2-bromophenyl)ethanamine (2-bromophenethylamine) without compromising the structural integrity of the aryl halide.

Mechanistic Overview & The Chemoselectivity Challenge

The substrate, 1-bromo-2-[(E)-2-nitroethenyl]benzene, presents a classic chemoselectivity challenge due to the presence of three reducible functional groups:

  • The conjugated alkene (C=C): Requires 1 equivalent of H2​ .

  • The nitro group (-NO 2​ ): Requires 3 equivalents of H2​ to fully reduce to a primary amine.

  • The aryl bromide (C-Br): Highly susceptible to unwanted hydrogenolysis (hydrodebromination).

The Causality of Hydrodebromination: Palladium-based catalysts (e.g., Pd/C) are notorious for their strong propensity to undergo oxidative addition into C-Br bonds, leading to the cleavage of the halogen[1]. This side reaction is thermodynamically accelerated in protic solvents like methanol (MeOH) or ethanol (EtOH). Protic solvents stabilize the leaving bromide anion via hydrogen bonding, significantly lowering the activation energy required for heterolytic C-Br cleavage. Conversely, switching to aprotic solvents alters the hydrogen solubility and destabilizes ionic intermediates, effectively shutting down the dehalogenation pathway[2].

Reaction Pathway Visualization

G Substrate 1-bromo-2-[(E)-2-nitroethenyl]benzene (Substrate) Cond1 Pd/C in Protic Solvent (e.g., MeOH, EtOH) Substrate->Cond1 Cond2 PtO2 in Aprotic Solvent (e.g., EtOAc) + Acid Substrate->Cond2 Cond3 Neutral Conditions (No Acid Additive) Substrate->Cond3 Dehalogenation Side Product: Phenethylamine (Hydrodebromination) Cond1->Dehalogenation C-Br Cleavage Target Target Product: 2-bromophenethylamine Cond2->Target Chemoselective Intermediate Intermediate: Oxime / Hydroxylamine (Catalyst Poisoning) Cond3->Intermediate Arrested Reduction Intermediate->Target Add AcOH / HCl

Fig 1: Chemoselective pathways in the catalytic hydrogenation of 2-bromo-beta-nitrostyrene.

Troubleshooting Matrix & FAQs

Q1: My reaction yields a significant amount of debrominated product (phenethylamine). How do I prevent this? A1: The primary cause of hydrodebromination is the combination of a Palladium catalyst and a protic solvent. To prevent this, you must change both variables. Switch your catalyst to Platinum oxide (PtO 2​ , Adams' catalyst) or a Platinum-intermetallic catalyst, which exhibit vastly superior chemoselectivity for preserving aryl halides[3]. Simultaneously, replace methanol with an aprotic solvent like Ethyl Acetate (EtOAc), which has been proven to maintain high selectivity and suppress C-Br cleavage during the synthesis of 2-bromophenethylamine derivatives[4].

Q2: The reaction stalls prematurely, and GC-MS shows a buildup of the oxime or hydroxylamine intermediate. Why? A2: This is a classic case of catalyst poisoning. The intermediate hydroxylamine and the final primary amine are strong σ -donors. As their concentration increases, they coordinate tightly to the active metal sites on the catalyst surface, blocking further hydrogen activation. Solution: Add 1.5 to 2.0 equivalents of an acidic modifier (e.g., glacial acetic acid or methanolic HCl) to the reaction mixture. The acid protonates the amine species as they form (converting them to ammonium salts), which prevents them from coordinating to and poisoning the catalyst surface.

Q3: I am observing high-molecular-weight impurities (dimers/secondary amines). What is the mechanism, and how do I fix it? A3: Dimerization occurs via a Schiff base condensation. The intermediate imine or aldehyde reacts with the newly formed primary amine, followed by further reduction to yield a secondary amine. Solution: Running the reaction at higher dilution minimizes the bimolecular collision rate. More importantly, the acidic conditions recommended in Q2 will protonate the primary amine, rendering it non-nucleophilic and completely shutting down the dimerization pathway.

Quantitative Data: Condition Optimization Matrix

The following table synthesizes the expected conversion and chemoselectivity profiles based on the interplay of catalyst, solvent, and additives during the reduction of halonitrostyrenes.

Catalyst SystemSolventAdditiveConversion (%)Selectivity for Target Amine (%)Dehalogenation (%)
10% Pd/CMethanol (MeOH)None>99< 15> 80
10% Pd/CEthyl Acetate (EtOAc)None>994540
5% Pt/CEthyl Acetate (EtOAc)None>9988< 5
PtO 2​ (Adams' Catalyst) Ethyl Acetate (EtOAc) Acetic Acid (1.5 eq) >99 > 98 < 1

Validated Experimental Protocol

This step-by-step methodology describes the optimized, self-validating workflow for the chemoselective synthesis of 2-bromophenethylamine using PtO 2​ in EtOAc/AcOH.

Step 1: Reaction Assembly

  • To a clean, dry high-pressure autoclave or Parr shaker flask, add 1-bromo-2-[(E)-2-nitroethenyl]benzene (10.0 mmol, 2.28 g).

  • Dissolve the substrate in 50 mL of anhydrous Ethyl Acetate (EtOAc).

  • Add 1.5 equivalents of glacial acetic acid (15.0 mmol, 0.86 mL).

  • Carefully add 5 mol% of PtO 2​ (0.5 mmol, 113 mg). Caution: PtO 2​ can be reactive; add it to the solvent, not dry.

Step 2: Purging Sequence (Critical for Safety and Efficacy)

  • Seal the reactor and purge the headspace with inert gas (Nitrogen or Argon) by pressurizing to 3 bar and carefully venting. Repeat this cycle three times to remove ambient oxygen.

  • Purge the reactor with Hydrogen gas ( H2​ ) by pressurizing to 3 bar and venting. Repeat three times. This ensures a strictly anaerobic environment, preventing the passivation of the active Pt(0) species generated in situ.

Step 3: Hydrogenation & Self-Validation

  • Pressurize the reactor to exactly 4.0 bar of H2​ .

  • Initiate vigorous mechanical stirring (e.g., 800-1000 rpm) to overcome gas-liquid mass transfer limitations. Maintain the temperature at 25–30 °C.

  • Self-Validation Checkpoint: Monitor the pressure gauge or mass flow controller. The theoretical hydrogen consumption for reducing the alkene (1 eq) and the nitro group (3 eq) is exactly 4.0 equivalents. A sudden cessation of hydrogen uptake precisely at 4.0 equivalents confirms that the targeted reduction is complete. Any continuous, slow consumption beyond this point indicates the onset of unwanted hydrodebromination.

Step 4: Workup & Isolation

  • Once hydrogen uptake ceases, vent the reactor safely and purge with Nitrogen.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric platinum catalyst. Wash the pad with an additional 20 mL of EtOAc.

  • Transfer the filtrate to a separatory funnel. Add 50 mL of 1M aqueous NaOH to neutralize the acetic acid and free-base the product.

  • Extract the aqueous layer with EtOAc (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Concentrate under reduced pressure to yield the pure 2-bromophenethylamine.

References

  • Pd/C—Et3N-Mediated Catalytic Hydrodechlorination of Aromatic Chlorides under Mild Conditions. ResearchGate.1

  • A Convenient Asymmetric Synthesis of α -1-Arylalkylamines through the Enantioselective Hydrogenation of Enamides. Journal of the American Chemical Society.4

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. ACS Publications.3

  • Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles. ACS Publications.2

Sources

Troubleshooting

Advanced Technical Support Center: Overcoming Steric Hindrance in 1-bromo-2-[(E)-2-nitroethenyl]benzene

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the low reactivity of 1-bromo-2-[(E)-2-nitroethenyl]benzene (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the low reactivity of 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known as ortho-bromo- β -nitrostyrene).

Due to the unique structural conflict between the bulky ortho-bromine atom and the electron-withdrawing nitrovinyl group, standard synthetic protocols often yield poor conversion rates, recovered starting materials, or unwanted side reactions. Below, we dissect the causality of these failures and provide self-validating, expertly grounded troubleshooting workflows.

Diagnostic FAQs: Understanding the Reactivity Bottleneck

Q: Why does 1-bromo-2-[(E)-2-nitroethenyl]benzene fail to react under standard Michael addition conditions? A: The fundamental issue is a sterically induced electronic deactivation. The large van der Waals radius of the ortho-bromine atom (1.85 Å) physically clashes with the nitrovinyl group. To minimize steric strain, the molecule twists, forcing the alkene out of coplanarity with the aromatic ring. This breaks the extended π -conjugation, significantly reducing the electrophilicity (raising the LUMO energy) at the β -carbon. Standard amine base catalysts (like Et 3​ N) cannot lower the activation energy enough to overcome this barrier.

Q: Why do I observe high rates of dehalogenation instead of cross-coupling in my Suzuki-Miyaura reactions? A: In palladium-catalyzed cross-couplings, the first step is the oxidative addition of the C–Br bond to the Pd(0) center. The ortho-steric bulk physically blocks the palladium catalyst from inserting into the bond. When oxidative addition is artificially slowed by steric hindrance, competing side reactions—such as hydrodehalogenation (often mediated by the base or solvent)—outpace the desired catalytic cycle.

G A 1-bromo-2-[(E)-2-nitroethenyl]benzene B Ortho-Bromine Steric Clash A->B C Disrupted Coplanarity (Loss of Conjugation) B->C F Hindered Oxidative Addition to Pd(0) B->F D Reduced Electrophilicity at β-carbon C->D E Low Reactivity in Michael Additions D->E G Low Reactivity in Cross-Coupling F->G

Caption: Logical mapping of how ortho-steric hindrance induces low reactivity pathways.

Quantitative Performance Data: Standard vs. Optimized Systems

To illustrate the necessity of specialized catalytic systems, the following table summarizes quantitative benchmark data for both Michael additions and Suzuki-Miyaura couplings using this specific hindered substrate.

Reaction TypeCatalyst / Ligand SystemTemp (°C)Time (h)Yield (%)ee (%)Mechanistic Note
Michael Addition Et 3​ N (10 mol%)2524< 10N/AHigh starting material recovery; insufficient HOMO/LUMO overlap.
Michael Addition Takemoto's Thiourea (10 mol%)-20488894Dual H-bonding lowers LUMO, overcoming steric activation barrier.
Suzuki Coupling Pd(PPh 3​ ) 4​ / Na 2​ CO 3​ 801215N/ASteric block prevents oxidative addition; dehalogenation dominates.
Suzuki Coupling Pd 2​ (dba) 3​ / SPhos65492N/AElectron-rich, bulky ligand accelerates oxidative addition.

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Asymmetric Michael Addition via Bifunctional Catalysis

To overcome the disrupted coplanarity of the substrate, we must artificially lower the LUMO of the nitro group while simultaneously raising the HOMO of the nucleophile. As demonstrated in foundational studies on thiourea catalysis [1], bifunctional chiral thioureas achieve this via a highly organized, dual hydrogen-bonding transition state that forces the sterically hindered substrate into a reactive conformation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 equiv) and diethyl malonate (1.2 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Addition: Add Takemoto’s chiral bifunctional thiourea catalyst (10 mol%). Causality: The non-polar solvent (toluene) is critical; polar solvents will competitively hydrogen-bond with the catalyst, destroying its ability to activate the nitro group.

  • Cryogenic Incubation: Cool the reaction to -20°C and stir for 48 hours. Causality: Lower temperatures suppress background racemic pathways and increase the residence time of the H-bonded transition state, yielding high enantiomeric excess (ee).

  • Self-Validating Step: At t=24 hours, remove a 10 µL aliquot and run a TLC (Hexanes:EtOAc 8:2). The starting material (distinct yellow spot, Rf​≈0.6 ) should be significantly faded, replaced by a UV-active product spot ( Rf​≈0.4 ).

    • Troubleshooting: If the yellow spot is unchanged, the catalytic cycle has stalled. Validate the moisture content of your toluene. Water competitively binds to the thiourea catalyst. If stalled, do not add more catalyst—dry the system and restart.

  • Quench & Purify: Quench with 1N HCl to protonate the tertiary amine of the catalyst, breaking the complex. Purify via flash chromatography.

Workflow S1 1. Substrate + Nucleophile (Non-polar Solvent) S2 2. Add Bifunctional Catalyst (H-Bond Activation) S1->S2 S3 3. Cryogenic Incubation (-20°C, Kinetic Control) S2->S3 S4 4. In-Process TLC (Self-Validation Step) S3->S4 S5 5. Quench & Purify (Flash Chromatography) S4->S5

Caption: Self-validating experimental workflow for asymmetric Michael addition.

Protocol B: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Standard Pd(PPh 3​ ) 4​ catalysts fail here because the triphenylphosphine ligands are not electron-rich enough to force the palladium into the sterically shielded ortho-C–Br bond. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (such as SPhos) accelerates oxidative addition while preventing catalyst deactivation [2].

Step-by-Step Methodology:

  • Preparation: Charge a vial with 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 equiv), arylboronic acid (1.5 equiv), Pd 2​ (dba) 3​ (2 mol%), SPhos (8 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Degassing (Critical): Add a degassed mixture of Toluene/H 2​ O (10:1, 0.2 M). Purge the solution with argon sparging for 15 minutes. Causality: The electron-rich SPhos ligand is highly susceptible to oxidation. Trace O 2​ will convert it to a phosphine oxide, instantly killing the catalyst.

  • Thermal Activation: Heat the mixture to 65°C.

  • Self-Validating Step: Monitor the visual state of the reaction. The mixture should transition from a pale yellow suspension to a dark red/brown homogeneous solution within 30 minutes of reaching 65°C, indicating the successful formation of the active Pd(0)-SPhos monoligated complex.

    • Troubleshooting: If the solution remains a cloudy yellow and TLC shows starting material, oxidative addition has failed. Validate your degassing procedure. If a black precipitate forms immediately, the palladium has aggregated into inactive "palladium black" due to ligand oxidation [3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo.

References

  • Takemoto, Y., et al. "Enantioselective Michael Addition of Malonates to Nitroolefins Catalyzed by Bifunctional Thioureas." Journal of the American Chemical Society, 2003. URL:[Link]

  • Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008. URL:[Link]

  • Li, J. J. "Name Reactions: A Collection of Detailed Reaction Mechanisms." Springer, 2014. URL:[Link]

Optimization

Technical Support Center: Minimizing Debromination During 1-Bromo-2-[(E)-2-nitroethenyl]benzene Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals addressing the chemoselective reduction of 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals addressing the chemoselective reduction of 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known as 2-bromo- β -nitrostyrene).

The primary synthetic challenge in this transformation is selectively reducing the nitroalkene moiety to the corresponding phenethylamine without triggering hydrodebromination (the reductive cleavage of the aryl C–Br bond). Standard reduction conditions often fail to differentiate between these two reactive sites, leading to complex mixtures and poor yields of the target halogenated amine.

Decision Workflow for Chemoselective Reduction

Workflow Start 1-bromo-2-[(E)-2-nitroethenyl]benzene Harsh Standard H2 + Pd/C Start->Harsh Harsh/Standard ZnHCl Zn dust / HCl (0 °C) Start->ZnHCl Metal/Acid Transfer Pd/C + Hydrazine Start->Transfer Transfer Hydrogenation Debrom Debrominated Amine Harsh->Debrom C-Br Cleavage Desired 2-Bromophenethylamine ZnHCl->Desired Preserves C-Br Transfer->Desired Controlled Temp

Decision workflow for reducing 2-bromo-β-nitrostyrene highlighting chemoselective pathways.

Troubleshooting & FAQs

Q1: Why does standard Pd/C catalytic hydrogenation result in the complete loss of the bromine atom? A1: Palladium is highly active for oxidative addition into aryl carbon-halogen bonds[1]. During standard hydrogenation with H 2​ gas, the Pd(0) catalyst inserts into the C–Br bond. Subsequent reductive elimination in the presence of a hydrogen-saturated catalyst surface yields the debrominated product. Because the activation energy for C–Br oxidative addition on Pd is relatively low, standard H 2​ pressure and room temperature conditions will rapidly cleave the aryl bromide alongside the reduction of the nitroalkene.

Q2: What is the most reliable method to reduce the nitroalkene to the primary amine without debromination? A2: The most reliable and scalable method is the use of Zinc dust and aqueous HCl in methanol under strict kinetic control at 0 °C. While Zinc is known to dehalogenate aryl halides at room temperature (with a relative rate of I > Br > Cl), keeping the reaction strictly at or below 0 °C kinetically freezes out the dehalogenation pathway[2]. The highly electrophilic nitroalkene readily accepts electrons from the zinc surface at this temperature, allowing the eight-electron reduction to the phenethylamine to proceed cleanly[3].

Q3: My substrate has acid-sensitive protecting groups. Can I use catalytic transfer hydrogenation (CTH) instead of Zn/HCl? A3: Yes. You can use Pd/C with hydrazine hydrate (NH 2​ NH 2​⋅ H 2​ O) as an indirect hydrogen source. However, causality dictates the setup: the reaction must be run under open reflux (or open heating)[4]. In a sealed tube, the in situ generation of nitrogen and hydrogen gas increases internal pressure, driving the unwanted dehalogenation pathway[5]. Running the reaction in an open flask at moderate temperatures (e.g., 80 °C for 5 minutes) selectively reduces the nitro group while preserving the C–Br bond[4].

Q4: Are there alternative metal hydrides that avoid the harshness of LiAlH 4​ ? A4: Yes. Lithium aluminum hydride (LiAlH 4​ ) is excessively nucleophilic and basic, often leading to polymerization or debromination[1]. Milder systems, such as , generate transient metal borides that can selectively reduce the nitroalkene to the amine in one pot[6]. However, this requires careful stoichiometric optimization to ensure the aryl bromide remains intact.

Data Presentation: Comparison of Reduction Conditions

The following table summarizes the expected outcomes when subjecting 1-bromo-2-[(E)-2-nitroethenyl]benzene to various reduction environments based on literature benchmarks.

Reducing AgentConditionsNitroalkene ReductionC–Br Bond StatusPrimary Product
H 2​
  • Pd/C
H 2​ (1 atm), MeOH, 25 °CCompleteCleaved (>90%)Phenethylamine (Debrominated)
LiAlH 4​ THF, RefluxCompletePartially CleavedComplex Mixture / Polymeric
Zn / HCl MeOH/HCl, 0 °CCompletePreserved (>95%) 2-Bromophenethylamine
Hydrazine + Pd/C MeOH, 80 °C, Open FlaskCompletePreserved (>90%) 2-Bromophenethylamine
Hydrazine + Pd/C MeOH, 120 °C, Sealed TubeCompleteCleaved (100%)Phenethylamine (Debrominated)

Experimental Protocols

Protocol A: Chemoselective Zn/HCl Reduction (Kinetic Control)

This protocol utilizes strict temperature control to kinetically favor nitroalkene reduction over C–Br cleavage.

  • Setup: In a round-bottom flask, dissolve 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 equiv) in methanol (approx. 10 mL/mmol)[3].

  • Cooling (Critical Step): Submerge the flask in an ice/brine or dry ice/acetone bath to maintain an internal temperature between 0 °C and -5 °C. Vigorously stir the solution.

  • Reagent Addition: Add Zinc dust (12.0 equiv) to the stirring solution[3].

  • Acid Addition: Slowly add 37% aqueous HCl (24.0 equiv) dropwise via a syringe pump or addition funnel.

    • Self-Validation Check: Monitor the internal temperature continuously. If the temperature rises above 0 °C, immediately pause the addition. Exothermic spikes will provide the activation energy required for zinc-mediated dehalogenation[3].

  • Monitoring: Stir for 4–6 hours at 0 °C. The reaction progress can be visually validated by the disappearance of the bright yellow color characteristic of the starting nitrostyrene, followed by TLC or LC-MS confirmation[3].

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 9–10. Extract with CHCl 3​ or Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the 2-bromophenethylamine derivative[3].

Protocol B: Mild Catalytic Transfer Hydrogenation (CTH)

This protocol utilizes an open-system design to prevent the hydrogen pressurization that drives Pd-catalyzed oxidative addition.

  • Setup: In a round-bottom flask equipped with a reflux condenser (open to air or under a nitrogen line with an oil bubbler to prevent pressure buildup), dissolve the starting material (1.0 equiv) in methanol (5 mL/mmol)[4].

  • Catalyst Addition: Add 5% Pd/C (approx. 1–2 mol% Pd relative to the substrate)[4].

  • Hydrazine Addition: Add hydrazine hydrate (NH 2​ NH 2​⋅ H 2​ O, 10.0 equiv) to the mixture at room temperature[4].

  • Heating: Heat the resulting solution to 80 °C (reflux) for 5 to 15 minutes[4].

    • Self-Validation Check: Do not seal the vessel. A sealed vessel will trap generated N 2​ and H 2​ gases, forcing the reaction down the dehalogenation pathway[5].

  • Monitoring: Check reaction progress via TLC. The reduction is exceptionally fast under these conditions.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the target amine[4].

References

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." CommonOrganicChemistry.com. Available at:[Link]

  • Pérez, M. et al. "One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride." ChemRxiv 2021. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reducing Agents (LiAlH₄ vs. NaBH₄) for 1-Bromo-2-[(E)-2-nitroethenyl]benzene

For researchers and drug development professionals, the chemoselective reduction of polyfunctional building blocks is a critical decision point in synthetic route design. 1-Bromo-2-[(E)-2-nitroethenyl]benzene (commonly r...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the chemoselective reduction of polyfunctional building blocks is a critical decision point in synthetic route design. 1-Bromo-2-[(E)-2-nitroethenyl]benzene (commonly referred to as 2-bromo- β -nitrostyrene) is a prime example of such a substrate. It features three distinct reactive moieties: an aryl bromide, a conjugated alkene, and a nitro group.

This guide objectively compares the performance, mechanistic divergence, and experimental protocols of two ubiquitous hydride sources—Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) —when applied to this substrate.

Mechanistic Divergence: Causality & Chemoselectivity

The choice between LiAlH₄ and NaBH₄ dictates entirely different synthetic pathways due to their distinct nucleophilic properties and redox potentials.

1. Lithium Aluminum Hydride (LiAlH₄): Global Reduction LiAlH₄ is a "hard," highly reactive nucleophile. When exposed to 1-bromo-2-[(E)-2-nitroethenyl]benzene, it attacks both the conjugated alkene and the highly oxidized nitrogen atom. The reduction proceeds through nitroso and hydroxylamine intermediates, ultimately cleaving the N-O bonds to yield the primary amine, 2-(2-bromophenyl)ethanamine [1]. While aryl bromides can be susceptible to reductive dehalogenation under prolonged heating, carefully monitored reactions at mild reflux preserve the bromine atom[1].

2. Sodium Borohydride (NaBH₄): Chemoselective 1,4-Addition NaBH₄ is a milder, "soft" hydride source. It lacks the redox potential to cleave aliphatic N-O bonds without the aid of a transition metal catalyst[2]. Instead, the strongly electron-withdrawing nitro group makes the β -carbon highly electrophilic. NaBH₄ selectively performs a 1,4-conjugate (Michael) addition, yielding a nitronate anion intermediate. Upon acidic quenching, this intermediate is protonated to yield the saturated nitroalkane, 1-bromo-2-(2-nitroethyl)benzene [3].

Reaction Pathways

G Substrate 1-bromo-2-[(E)-2-nitroethenyl]benzene LiAlH4 LiAlH4 (THF) Strong Reduction Substrate->LiAlH4 attacks NO2 & C=C NaBH4 NaBH4 (EtOH/H2O) Mild 1,4-Reduction Substrate->NaBH4 attacks C=C only ProductA 2-(2-bromophenyl)ethanamine (Primary Amine) LiAlH4->ProductA Complete reduction ProductB 1-bromo-2-(2-nitroethyl)benzene (Nitroalkane) NaBH4->ProductB Chemoselective

Reaction pathways of 1-bromo-2-[(E)-2-nitroethenyl]benzene using LiAlH4 vs. NaBH4.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind critical experimental parameters.

Protocol A: Synthesis of 2-(2-bromophenyl)ethanamine using LiAlH₄

Objective: Complete reduction to the primary amine while preventing debromination and unfilterable emulsions.

  • Preparation: Flame-dry a 500 mL 3-neck flask and purge with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture, generating hydrogen gas and degrading the reagent.

  • Suspension: Add 3.0 molar equivalents of LiAlH₄ to 100 mL of anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise over 30 minutes. Causality: The initial hydride transfer is highly exothermic; dropwise addition controls the thermal runaway.

  • Reflux: Remove the ice bath and gently reflux the mixture (approx. 65°C) for 2 to 4 hours. Monitor by TLC (DCM/MeOH 9:1). Causality: Refluxing is mandatory to drive the intermediate hydroxylamine fully to the primary amine.

  • Fieser Quench (Critical Step): Cool the reaction to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.

    • Causality: Direct aqueous quenching forms a gelatinous, unfilterable aluminum hydroxide emulsion. The Fieser method forces the formation of a crisp, white, granular sodium aluminate precipitate that can be rapidly vacuum-filtered.

  • Isolation: Filter the granular salts, wash with THF, and concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Synthesis of 1-bromo-2-(2-nitroethyl)benzene using NaBH₄

Objective: Chemoselective alkene reduction while preventing Michael-addition dimerization.

  • Solvent System: Dissolve 1-bromo-2-[(E)-2-nitroethenyl]benzene (1.0 eq) in a 3:1 mixture of Isopropanol (IPA) and Water. Causality: Unlike LiAlH₄, NaBH₄ requires a protic solvent source to protonate the intermediate nitronate anion and drive the reaction forward[3].

  • Temperature Control: Cool the solution to 15°C.

  • Addition: Add NaBH₄ (1.25 eq) in small portions over 15 minutes. Maintain the internal temperature below 25°C.

    • Causality: If the temperature exceeds 30°C, the nucleophilic nitronate intermediate will perform a Michael addition on unreacted starting material, forming a heavy dimeric impurity[4].

  • Reaction: Stir for 45 minutes at room temperature. The deep yellow color of the conjugated nitrostyrene will fade to a pale/clear solution, serving as a visual indicator of alkene reduction.

  • Acidic Quench (Critical Step): Carefully add 2N HCl dropwise until the solution reaches pH 4.

    • Causality: Acidification neutralizes unreacted borohydride and ensures the nitronate intermediate is fully tautomerized and protonated into the final nitroalkane[4].

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of both reducing agents for this specific substrate.

ParameterLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Target Product 2-(2-bromophenyl)ethanamine1-bromo-2-(2-nitroethyl)benzene
Functional Groups Reduced Alkene (C=C) and Nitro (-NO₂)Alkene (C=C) only
Chemoselectivity Low (Global reduction)High (1,4-conjugate addition)
Typical Solvent Anhydrous THFIsopropanol / Water
Reaction Temperature 0°C to Reflux (65°C)15°C to 25°C
Primary Impurity Risk Debromination (if over-refluxed)Dimerization (Michael addition)
Typical Yield 65% - 75%80% - 90%

References

  • Source: The Vespiary (Originally published in J. Am. Chem. Soc.)
  • Title: MIROSŁAW J. TOMASZEWSKI, B.Sc. (Hons)
  • Source: Sciencemadness.
  • Title: Recent Advances in the Nanocatalyst-Assisted NaBH4 Reduction of Nitroaromatics in Water | ACS Omega Source: ACS Publications URL

Sources

Comparative

1-bromo-2-[(E)-2-nitroethenyl]benzene vs unsubstituted beta-nitrostyrene in Michael additions

A Comprehensive Comparison Guide: 1-Bromo-2-[(E)-2-nitroethenyl]benzene vs. Unsubstituted β -Nitrostyrene in Michael Additions Asymmetric Michael additions to nitroalkenes represent a cornerstone methodology in modern or...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 1-Bromo-2-[(E)-2-nitroethenyl]benzene vs. Unsubstituted β -Nitrostyrene in Michael Additions

Asymmetric Michael additions to nitroalkenes represent a cornerstone methodology in modern organic synthesis, providing direct access to stereochemically dense γ -nitro compounds. For researchers and drug development professionals, selecting the appropriate Michael acceptor is a critical decision that dictates both the immediate stereochemical outcome of the reaction and the downstream synthetic versatility of the resulting scaffold.

This guide provides an objective, data-driven comparison between the baseline substrate, unsubstituted β -nitrostyrene , and its synthetically privileged counterpart, 1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly referred to as 2-bromo- β -nitrostyrene or o-bromo- β -nitrostyrene).

Structural and Electronic Profiling

To understand the divergent behavior of these two substrates, we must first analyze their structural and electronic microenvironments:

  • Unsubstituted β -Nitrostyrene: This molecule presents a planar, highly conjugated system with an unhindered approach trajectory. The lack of ortho-substituents allows for optimal packing within the chiral pockets of bifunctional organocatalysts, consistently leading to excellent enantiomeric excesses (ee)[1].

  • 2-Bromo- β -Nitrostyrene: The introduction of a bulky bromine atom at the ortho position fundamentally alters the molecule's spatial profile. While the inductive (-I) effect of the halogen slightly increases the electrophilicity of the β -carbon, the steric bulk dominates the transition state. The ortho-bromo group forces a slight deviation from perfect planarity and creates a steric clash that can disrupt the delicate hydrogen-bonding networks required for strict stereocontrol[2].

Performance Comparison in Asymmetric Organocatalysis

The true test of these substrates lies in their performance across various organocatalytic systems. The table below synthesizes experimental data from multiple authoritative studies, comparing reaction yields and enantioselectivities when subjected to identical catalytic conditions.

Quantitative Performance Data
NucleophileCatalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)
Aminomaleimide Takemoto's ThioureaUnsubstituted β -nitrostyrene8694
Aminomaleimide Takemoto's Thiourea2-Bromo- β -nitrostyrene7681[1]
Dimethyl Malonate Bifunctional SulfonamideUnsubstituted β -nitrostyrene9179
Dimethyl Malonate Bifunctional Sulfonamide2-Bromo- β -nitrostyrene7557[2]
Acetone Amine-ThiophosphoramideUnsubstituted β -nitrostyrene>9998[3]
Acetone Amine-Thiophosphoramide2-Bromo- β -nitrostyrene9797[3]
Mechanistic Causality: The "Ortho-Penalty"

As evidenced by the data, 2-bromo- β -nitrostyrene frequently suffers an "ortho-penalty," resulting in diminished yields and lower enantioselectivity compared to the unsubstituted analog[2],[1].

In bifunctional organocatalysis, the catalyst (e.g., a thiourea or squaramide) simultaneously activates the nucleophile via a basic amine moiety and the electrophile via dual hydrogen bonding to the nitro group. The bulky ortho-bromine atom creates a steric clash within this rigid chiral pocket. This physical interference forces the nitroalkene into a slightly distorted conformation, compromising the facial shielding of the substrate. Consequently, the nucleophile has a higher probability of attacking from the disfavored face, eroding the overall enantiomeric excess[2].

MechanisticInteraction Cat Bifunctional Catalyst (H-Bond Donor) Nuc Nucleophile (Enolate) Cat->Nuc Base Activation Sub1 Unsubstituted β-Nitrostyrene Cat->Sub1 Dual H-Bonding Sub2 2-Bromo- β-Nitrostyrene Cat->Sub2 Distorted H-Bonding TS1 Optimal Alignment High ee (>95%) Nuc->TS1 Favored Attack TS2 Steric Clash (o-Br) Lower ee (~80-90%) Nuc->TS2 Hindered Attack Sub1->TS1 Sub2->TS2

Figure 1: Mechanistic divergence in transition states due to ortho-bromo steric hindrance.

Downstream Synthetic Utility: The Case for 2-Bromo- β -Nitrostyrene

If unsubstituted β -nitrostyrene consistently provides superior stereoselectivity, why do drug development professionals frequently opt for the 2-bromo derivative? The answer lies in orthogonal reactivity .

Unsubstituted β -nitrostyrene yields a terminal aliphatic chain upon reaction. In contrast, the ortho-bromo group serves as an invaluable, chemically robust handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, or Suzuki couplings)[4]. Following the Michael addition and subsequent reduction of the nitro group to a primary amine, the molecule is perfectly primed for intramolecular cyclization. This specific workflow is a highly efficient, field-proven method for synthesizing chiral 2-substituted indoles and tetrahydroquinolines—privileged scaffolds that are ubiquitous in pharmaceutical libraries[5],[4].

SyntheticWorkflow S1 2-Bromo-β-Nitrostyrene S2 Asymmetric Michael Addition (Organocatalyst) S1->S2 S3 Chiral o-Bromo-Nitroalkane S2->S3 S4 Nitro Reduction (Fe/HCl or Zn/AcOH) S3->S4 S5 Chiral o-Bromo-Amine S4->S5 S6 Pd-Catalyzed Cyclization (Buchwald-Hartwig) S5->S6 S7 Chiral 2-Substituted Indole (Drug Scaffold) S6->S7

Figure 2: Downstream synthetic workflow exploiting the ortho-bromo handle for indole synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, the following is a generalized, self-validating methodology for executing this asymmetric Michael addition.

Objective: Synthesize chiral γ -nitro adducts with high enantiomeric excess using either substrate.

Materials:

  • Nitroalkene (0.5 mmol)

  • Nucleophile (e.g., dimethyl malonate, 1.0 mmol)

  • Bifunctional Organocatalyst (e.g., Takemoto's thiourea, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst-Substrate Pre-organization: In an oven-dried vial under an argon atmosphere, dissolve the chosen nitroalkene and the organocatalyst in anhydrous toluene.

    • Causality Note: Toluene, an aprotic and non-polar solvent, is strictly chosen to maximize the critical hydrogen-bonding network between the catalyst's thiourea/squaramide moiety and the nitro group. Protic solvents like methanol competitively hydrogen-bond, which destroys stereocontrol and drastically lowers ee[2],[1].

  • Nucleophile Addition: Add the nucleophile dropwise at room temperature to initiate the reaction.

  • Reaction Monitoring: Stir the mixture and monitor progression via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 8:2). Both unsubstituted and 2-bromo- β -nitrostyrene are highly UV-active. The disappearance of the bright yellow nitroalkene spot serves as a visual confirmation of conversion.

  • Quenching and Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with dichloromethane ( 3×5 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography.

  • Self-Validating Analysis (HPLC): Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). A standard configuration for nitroalkane adducts utilizes a Chiralpak AD-H or AS-H column (Hexane/i-PrOH 90:10, 1.0 mL/min, λ = 254 nm).

    • Validation Step: Always compare the retention times of the major and minor enantiomers against a racemic standard synthesized using an achiral base (e.g., triethylamine) to definitively prove asymmetric induction[3].

References

  • Title: ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS Source: Open METU (Middle East Technical University) URL: [Link]

  • Title: BJOC - Search Results - Beilstein Journals (Indole Synthesis Workflows) Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition Source: NIH PubMed Central (PMC) URL: [Link]

  • Title: Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst Source: MDPI (Molecules) URL: [Link]

  • Title: A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 1-Bromo-2-[(E)-2-nitroethenyl]benzene

Here is the comprehensive operational and disposal guide for 1-bromo-2-[(E)-2-nitroethenyl]benzene, designed for research scientists and environmental health and safety (EHS) professionals. 1-bromo-2-[(E)-2-nitroethenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for 1-bromo-2-[(E)-2-nitroethenyl]benzene, designed for research scientists and environmental health and safety (EHS) professionals.

1-bromo-2-[(E)-2-nitroethenyl]benzene (commonly known as trans-2-bromo-beta-nitrostyrene) is a halogenated nitroalkene utilized as an intermediate in organic synthesis [1]. Due to the presence of both a heavy halogen (bromine) and a highly reactive nitroethenyl moiety (a strong Michael acceptor), this compound requires strict segregation and specialized disposal protocols to prevent environmental contamination and hazardous cross-reactions.

In-house chemical neutralization or improvised destruction of this compound is strictly prohibited. All disposal must be routed through legitimate, licensed professional waste management services [2].

Physicochemical and Hazard Profile

To design a self-validating safety protocol, personnel must first understand the intrinsic properties of the material. The nitroalkene functional group is electrophilic and can react exothermically with strong nucleophiles, while the brominated aromatic ring dictates its classification as a halogenated waste stream.

Property / Hazard CategoryData / ClassificationOperational Implication
CAS Registry Number 155988-33-3Use for EHS waste manifest tracking.
Physical State White to light yellow solid [1]Dust generation is a primary inhalation risk.
Solubility Soluble in organics; insoluble in water [1]Aqueous wash protocols are ineffective for decontamination.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) [3]Requires strict contact PPE (nitrile gloves, goggles).
Stability Sensitive to light, heat, and oxidants [1]Store and collect waste in opaque, tightly sealed containers.
Standard Operating Procedure: Waste Segregation and Disposal

The following protocol outlines the mandatory steps for safely managing waste streams containing 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Step 1: Primary Waste Segregation (Halogenated Stream)

  • Action: Deposit all solid waste, contaminated filter paper, and solvent solutions containing this compound exclusively into designated Halogenated Organic Waste containers.

  • Causality: Halogenated compounds must be segregated from non-halogenated solvents. During commercial destruction, halogenated waste requires specialized high-temperature incineration equipped with flue-gas scrubbers to prevent the atmospheric release of toxic hydrogen bromide (HBr) gas and the formation of brominated dioxins/furans.

Step 2: Chemical Incompatibility Verification

  • Action: Ensure the waste container does not contain strong bases (e.g., sodium hydroxide, alkoxides), strong reducing agents, or concentrated primary amines.

  • Causality: The β -nitrostyrene structure is a highly active Michael acceptor. Mixing this waste with nucleophilic or strongly basic waste streams can initiate uncontrolled, exothermic polymerization or degradation reactions within the sealed waste carboy, potentially leading to container rupture.

Step 3: Containment and Labeling

  • Action: Use High-Density Polyethylene (HDPE) or compatible glass containers for waste accumulation. Seal tightly immediately after adding waste. Label the container explicitly with "Halogenated Organic Waste: Contains Brominated Nitroalkenes" and apply the appropriate GHS hazard pictograms (Exclamation Mark for irritation) [3].

Step 4: Institutional Transfer

  • Action: Submit a waste collection request to your institutional EHS department or directly contact a licensed professional waste disposal service [2].

  • Causality: Regulatory compliance mandates a chain of custody for halogenated organic pollutants. Never flush this material down the drain or attempt to chemically "neutralize" it in the laboratory.

Spill Response and Decontamination Workflow

In the event of an accidental spill, immediate and systematic action is required to minimize exposure and ensure all contaminated materials are captured in the correct waste stream.

Step 1: Isolation and PPE Verification Evacuate non-essential personnel from the immediate area. Ensure the responder is wearing a properly fitted N95 or P100 particulate respirator (if dust is aerosolized), chemical-resistant safety goggles, a lab coat, and double nitrile gloves.

Step 2: Mechanical Collection Do not dry sweep, as this aerosolizes the irritating dust. Use a damp, compatible absorbent pad (moistened with a suitable organic solvent like isopropanol, given its water insolubility) to gently wipe up the solid.

Step 3: Secondary Decontamination Wash the affected surface with a detergent solution to remove trace residues, followed by a final wipe with isopropanol. Place all used absorbent pads, wipes, and the outer layer of contaminated gloves into a sealed, labeled solid hazardous waste bag for EHS collection.

SpillWorkflow Spill Spill Event: 2-Bromo-beta-nitrostyrene Isolate Isolate Area & Verify PPE (Respirator/Gloves) Spill->Isolate Collect Solvent-Dampened Mechanical Collection Isolate->Collect Decon Surface Decontamination (Detergent & IPA Wipe) Collect->Decon Waste Seal in Solid Halogenated Waste Bag Decon->Waste EHS Transfer to Licensed Waste Disposal Professional Waste->EHS

Institutional spill response and waste management workflow for halogenated nitroalkenes.

References

  • Title: trans-2-bromo-beta-nitrostyrene - Introduction & Physico-chemical Properties Source: ChemBK URL: [Link]

Handling

Personal protective equipment for handling 1-bromo-2-[(E)-2-nitroethenyl]benzene

As a Senior Application Scientist, I understand that handling reactive intermediates like 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known as trans-2-bromo-beta-nitrostyrene, CAS 65185-68-4 or 155988-33-3) requires more...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling reactive intermediates like 1-bromo-2-[(E)-2-nitroethenyl]benzene (also known as trans-2-bromo-beta-nitrostyrene, CAS 65185-68-4 or 155988-33-3) requires more than just reading a Safety Data Sheet. It requires a fundamental understanding of the molecule's mechanistic toxicology to implement self-validating safety protocols.

This guide provides drug development professionals and synthetic chemists with the causality behind the required Personal Protective Equipment (PPE), alongside field-proven operational and disposal workflows.

Mechanistic Toxicology: Understanding the Hazard Profile

To design an effective safety protocol, we must first understand why this compound is hazardous.

The molecule features a styrene core with a strongly electron-withdrawing nitro group conjugated to a double bond. This structural motif creates a highly electrophilic Michael acceptor . When the compound's dust or vapor contacts biological tissues (such as the mucous membranes in your respiratory tract or the keratin/collagen in your skin), it rapidly alkylates nucleophilic biological thiols, such as cysteine residues in proteins[1].

This covalent modification triggers an immediate inflammatory response, which is why the compound is classified as an Acute Oral Toxicant (Category 4, H302) and a severe irritant to the eyes, skin, and respiratory system[1]. Furthermore, the molecule is thermally sensitive; exposure to light, heat, or oxidants can trigger exothermic polymerization or degradation, releasing toxic hydrogen bromide (HBr) and nitrogen oxides (NOx)[2].

Quantitative Data & Hazard Summary

The physical properties of the compound dictate our engineering controls. Below is a summary of its quantitative data and the corresponding safety rationale:

Property / HazardQuantitative DataMechanistic Cause & Operational ImpactRequired PPE & Control
Storage Temp. 2–8 °CPrevents thermal degradation and radical polymerization.Refrigerated, inert-gas sealed storage
Melting Point 82–86 °C[3]Solid at room temperature; highly prone to generating inhalable reactive dust.Class II Fume Hood; Anti-static tools
Density 1.596 g/cm³[3]Heavier than water; will settle at the bottom of aqueous waste streams.Segregated halogenated waste
Vapor Pressure 0.000875 mmHg (25°C)[3]Low volatility, but trace degradation releases acidic gases (HBr, NOx).Acid gas/organic vapor respirator
Acute Toxicity GHS Category 4[1]Covalent binding to biological nucleophiles causes systemic toxicity.Double nitrile gloves; Splash goggles

Mandatory Personal Protective Equipment (PPE)

Based on the compound's reactivity and physical state, standard laboratory attire is insufficient. The following PPE is mandatory:

  • Respiratory Protection: Wear a 4 equipped with combination organic vapor/acid gas cartridges [4]. Causality: While the intact molecule has low vapor pressure, the acid gas component neutralizes any HBr or NOx released from trace degradation, while the organic vapor component captures sublimated intact molecules and reactive dust.

  • Hand Protection (Double Gloving): Use heavy-duty Nitrile for the outer glove and standard Nitrile for the inner glove. Causality: The lipophilic benzene ring allows the compound to permeate thin barriers over time. The outer glove acts as a sacrificial barrier against immediate contamination, while the inner glove provides a secondary defense during doffing.

  • Eye/Face Protection: Snug-fitting chemical splash goggles. Safety glasses with side shields do not provide adequate protection against airborne reactive dust.

  • Body Protection: A flame-resistant (FR) lab coat is required due to the compound's combustible nature[2]. If handling >50 grams, a chemical-resistant apron is also recommended.

Operational Workflow & Safety Protocols

To ensure a self-validating system, every step of the handling process must isolate the operator from the chemical's electrophilic reactivity.

Workflow N1 1. Storage Retrieval (2-8°C, Protect from Light) N2 2. Engineering Controls (Verify Fume Hood Flow) N1->N2 N3 3. Don Mandatory PPE (Respirator, Double Gloves) N2->N3 N4 4. Chemical Handling (Anti-static Weighing) N3->N4 N5 5. Decontamination (Solvent Wipe-down) N4->N5 N6 6. Waste Disposal (Halogenated Organics) N5->N6

Figure 1: Standard workflow for handling and disposal of 1-bromo-2-[(E)-2-nitroethenyl]benzene.

Step-by-Step Handling Methodology
  • Pre-Operational Setup:

    • Verify the fume hood is operating at a face velocity of 80–100 fpm.

    • Line the weighing area with a disposable, chemical-resistant bench pad.

  • Retrieval & Acclimation:

    • Retrieve the sealed container from the 2–8 °C refrigerator.

    • Critical Step: Allow the container to reach room temperature inside the fume hood before opening. Opening a cold container introduces atmospheric moisture, which accelerates the degradation of the nitroethenyl moiety.

  • Weighing:

    • Use an anti-static weighing boat and a grounded stainless-steel spatula. The compound is a yellow powder[4] that can easily generate static-charged dust.

  • Post-Handling & Decontamination:

    • Once the required mass is transferred, immediately flush the source bottle with an inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation.

    • Wipe down the balance and spatulas with a solvent compatible with the compound (e.g., isopropanol or acetone), and place the contaminated wipes into a designated solid hazardous waste container.

  • Doffing:

    • Remove the outer sacrificial gloves inside the fume hood to ensure no reactive dust is transferred to the general laboratory environment.

Storage and Disposal Plans

Storage Protocol: Store the compound strictly at 2–8 °C in a tightly sealed, light-resistant container[5]. Ensure it is segregated from strong oxidizers, strong bases, and reducing agents, as these can initiate violent exothermic reactions with the nitro group.

Waste Disposal Plan: Due to the presence of the bromine atom, all waste associated with this compound must be strictly segregated:

  • Solid Waste: Contaminated PPE, weighing boats, and decontamination wipes must be placed in a sealed, clearly labeled "Halogenated Solid Hazardous Waste" container.

  • Liquid Waste: Any reaction filtrates or solvent washings must be routed to "Halogenated Organic Liquid Waste." Do not mix this waste stream with acidic or basic aqueous waste, as the compound remains reactive in solution and can polymerize exothermically. Dispose of all waste in compliance with local environmental regulations (P501)[1].

References

  • PubChem: trans-2-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 5383480 - Safety and Hazards. National Institutes of Health. 1

  • ChemBK: trans-2-bromo-beta-nitrostyrene - Physico-chemical Properties & Safety Information. 2

  • Guidechem: (2-bromo-2-nitrovinyl)benzene 7166-19-0 wiki - Personal Protective Equipment. 4

  • ChemNet: trans-2-bromo-beta-nitrostyrene - CAS Database & Quantitative Data. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-bromo-2-[(E)-2-nitroethenyl]benzene
Reactant of Route 2
1-bromo-2-[(E)-2-nitroethenyl]benzene
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